4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-(chloromethyl)pyridin-2-yl]-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTKTJKJDJOOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720750 | |
| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40720750 | |
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Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83799-54-6 | |
| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40720750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Introduction: The Significance of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
This compound is a highly valuable derivative of the bipyridine ligand family, playing a pivotal role as a versatile building block in supramolecular chemistry, catalysis, and the development of advanced materials.[1] Its unique asymmetric structure, featuring a reactive chloromethyl group on one pyridine ring and a stable methyl group on the other, allows for selective functionalization. This targeted reactivity is crucial in the synthesis of complex molecular architectures, including ligands for transition metal catalysts, photosensitizers for solar energy conversion, and functional polymers.[1] This guide provides a comprehensive overview of a robust and logical pathway for the synthesis of this compound, delving into the mechanistic underpinnings of the reaction and offering a detailed experimental protocol for its successful execution.
Strategic Approach to Synthesis: Selective Radical Chlorination
The synthesis of this compound commences with the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine. The core of the synthetic challenge lies in the selective monochlorination of one of the two methyl groups. A free-radical halogenation approach using N-chlorosuccinimide (NCS) as the chlorinating agent is the method of choice. This strategy offers a higher degree of control compared to the use of gaseous chlorine, mitigating the formation of undesired polychlorinated byproducts. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.
The causality behind this experimental design is rooted in the principles of free-radical chain reactions. The initiator, upon thermal or photochemical decomposition, generates free radicals that initiate a chain reaction. The propagation steps involve the abstraction of a benzylic hydrogen from a methyl group of the bipyridine by a chlorine radical, followed by the reaction of the resulting benzylic radical with NCS to yield the desired product and a succinimidyl radical, which continues the chain. To favor monochlorination, a slight molar excess of 4,4'-dimethyl-2,2'-bipyridine relative to NCS is employed. This statistical approach increases the probability that a chlorine radical will encounter an unreacted starting material molecule rather than the monochlorinated product.
Experimental Workflow Diagram
Sources
An In-depth Technical Guide to 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
CAS Number: 83799-54-6
This guide provides a comprehensive technical overview of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine, a key building block for researchers in coordination chemistry, materials science, and drug discovery. We will delve into its synthesis, characterization, and diverse applications, offering field-proven insights into its utility.
Introduction: A Versatile Ligand with a Reactive Handle
This compound is a heterocyclic compound featuring a bipyridine core, which is renowned for its ability to form stable complexes with a wide range of metal ions.[1] What makes this particular derivative highly valuable is the presence of two distinct functional groups: a nucleophilically-activatable chloromethyl group and an electronically-influential methyl group. This asymmetry allows for precise chemical modifications. The chloromethyl group serves as a reactive "handle," enabling the covalent attachment of the bipyridine unit to other molecules, polymers, or surfaces, while the methyl group can fine-tune the electronic properties of the resulting metal complexes.[1] This unique combination of a robust chelating core and a reactive functional group makes it an indispensable tool for creating advanced materials and complex molecular architectures.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 83799-54-6 | |
| Molecular Formula | C₁₂H₁₁ClN₂ | |
| Molecular Weight | 218.68 g/mol | |
| Appearance | Solid, Crystalline Powder | |
| Melting Point | 55-59 °C | |
| Purity | ≥ 97% (GC) | [1] |
| Solubility | Soluble in Methanol |
Synthesis of this compound
The synthesis of this compound is typically a multi-step process that begins with the construction of the bipyridine core, followed by the selective chlorination of one of the methyl groups. Below is a representative, field-proven protocol.
Step 1: Synthesis of the Precursor, 4,4'-Dimethyl-2,2'-bipyridine
The synthesis of the 4,4'-dimethyl-2,2'-bipyridine precursor is often achieved through a Negishi cross-coupling reaction. This method is favored for its high yield and tolerance to a variety of functional groups.[2]
Experimental Protocol: Negishi Cross-Coupling for 4,4'-Dimethyl-2,2'-bipyridine
-
Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-2-methylpyridine in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath. Stir the mixture until the magnesium is consumed to form the Grignard reagent, 2-methyl-4-pyridylmagnesium bromide.
-
Transmetalation: In a separate flame-dried flask, dissolve anhydrous zinc chloride (ZnCl₂) in anhydrous THF. Cool this solution in an ice bath and slowly add the prepared Grignard reagent. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete transmetalation to the organozinc reagent.
-
Cross-Coupling: To the solution of the organozinc reagent, add a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄, and a solution of 2-bromo-4-methylpyridine in anhydrous THF.
-
Reaction and Work-up: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4,4'-dimethyl-2,2'-bipyridine.
Step 2: Selective Monochlorination
The selective chlorination of one methyl group of 4,4'-dimethyl-2,2'-bipyridine can be achieved through a radical substitution reaction. N-Chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) is a common and effective method. The reaction is typically carried out in a non-polar solvent to favor the radical pathway.
Experimental Protocol: Radical Monochlorination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Addition of Reagents: Add N-Chlorosuccinimide (NCS) and a catalytic amount of benzoyl peroxide (BPO) to the solution.
-
Reaction: Heat the mixture to reflux. The reaction should be monitored by TLC to observe the formation of the monochlorinated product and minimize the formation of the dichlorinated byproduct.
-
Work-up and Purification: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent. The filtrate is then washed with a dilute aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by washing with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate this compound.
Rationale Behind Experimental Choices
-
Negishi Coupling: This choice is based on its high efficiency in forming C-C bonds between sp²-hybridized carbon atoms, which is ideal for constructing the bipyridine skeleton.
-
Radical Chlorination with NCS/BPO: This method allows for the controlled introduction of a single chlorine atom onto the methyl group. The use of a non-polar solvent helps to prevent ionic side reactions.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two pyridine rings. The methyl protons will appear as a singlet, and the chloromethyl protons will also be a singlet, typically shifted downfield compared to the methyl protons due to the electron-withdrawing effect of the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule. The carbon of the chloromethyl group will be significantly deshielded and appear at a characteristic chemical shift.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing further confirmation of the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the pyridine rings. A band corresponding to the C-Cl stretching vibration of the chloromethyl group is also expected.
Applications in Research and Development
The unique structure of this compound makes it a valuable ligand in various fields of research.
Coordination Chemistry and Catalysis
The bipyridine core of the molecule is an excellent chelating ligand for transition metals such as ruthenium(II) and iridium(III). The resulting metal complexes often exhibit interesting photophysical and electrochemical properties, making them suitable for applications in catalysis.[3] The chloromethyl group allows for the immobilization of these catalysts on solid supports, which facilitates catalyst separation and recycling.
Materials Science
This compound is used in the development of advanced materials. For instance, it can be incorporated into polymers to create materials with specific optical or electronic properties.[4] Ruthenium and iridium complexes of substituted bipyridines are also investigated for their potential use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution on the bipyridine ligand is crucial for optimizing the performance of these devices.
Drug Discovery and Medicinal Chemistry
In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of more complex bioactive molecules.[1] The bipyridine scaffold is present in a number of biologically active compounds, and the chloromethyl group provides a convenient point for further chemical elaboration to explore structure-activity relationships. Ruthenium-bipyridine complexes, for example, have been investigated for their potential as anticancer agents.[3]
Application Pathway Diagram
Caption: Application pathways for this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as a corrosive solid and can cause severe skin burns and eye damage. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a highly versatile and valuable compound for scientific research. Its unique combination of a strong metal-chelating core and a reactive functional group provides a powerful platform for the design and synthesis of novel catalysts, advanced materials, and potential therapeutic agents. The synthetic protocols and applications outlined in this guide are intended to provide researchers with a solid foundation for utilizing this important building block in their own work.
References
-
Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. ResearchGate. (n.d.). Retrieved from [Link]
- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.).
- Golipour, H., et al. (2012). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Der Pharma Chemica, 4(6), 2333-2339.
-
Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. (2023). PubMed Central. Retrieved from [Link]
-
Synthesis and Characterization of [Co(tta)2(4,4′-bipy)2·CHCl3]n: A Coordination Polymer with Sulfur–Sulfur Interactions. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, Photophysical, and Computational Studies of a Bridged Ir ΙΙΙ -Pt ΙΙ Heterodimetallic Complex. (2021). MDPI. Retrieved from [Link]
- CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents. (n.d.).
- Savage, S. A., Smith, A. P., & Fraser, C. L. (1998). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 63(26), 10048-10051.
-
Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)-2,2′-Bipyridine. Organic Syntheses. (n.d.). Retrieved from [Link]
-
Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. (2025). MDPI. Retrieved from [Link]
-
Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. (2023). PubMed Central. Retrieved from [Link]
-
Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties. (2021). PubMed Central. Retrieved from [Link]
-
4-Methyl-2,2'-bipyridine. PubChem. (n.d.). Retrieved from [Link]
-
Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. (2022). MDPI. Retrieved from [Link]
Sources
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine structural analogs
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine and Its Structural Analogs
Executive Summary
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of modern coordination chemistry, prized for its ability to form stable, redox-active complexes with a vast range of metal ions.[1][2] The introduction of reactive functional groups onto this scaffold exponentially increases its utility, transforming it from a simple ligand into a versatile molecular building block. This guide focuses on this compound, a key derivative whose strategic placement of a reactive chloromethyl group and a tuning methyl group unlocks a wealth of synthetic possibilities. We will explore the synthesis of this core molecule, the design principles of its structural analogs, and their subsequent applications in catalysis, materials science, and drug development, providing researchers with both the theoretical underpinnings and practical methodologies for leveraging this powerful chemical tool.
The 2,2'-Bipyridine Scaffold: A Privileged Ligand
First discovered in 1888, 2,2'-bipyridine is a bidentate chelating ligand that forms highly stable complexes with most transition metals.[2][3] This stability arises from the chelate effect and the strong σ-donating and π-accepting properties of the two pyridine nitrogen atoms. The resulting metal-bipyridine complexes are central to numerous applications, including photocatalysis, organic light-emitting diodes (OLEDs), and chemical sensing.[4][5] The ability to systematically modify the bipyridine framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, a concept known as "ligand design."[3][6]
This compound: The Core Building Block
This compound (CAS 83799-54-6) is a particularly valuable derivative. The methyl group at the 4'-position serves as a subtle electronic tuning element, while the chloromethyl group at the 4-position provides a highly reactive site for covalent modification.[7][8] This "reactive handle" is susceptible to nucleophilic substitution, allowing the bipyridine unit to be anchored to surfaces, integrated into polymers, or conjugated to other functional molecules.[3]
The chloromethyl group's reactivity is a key feature; the chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles like amines, thiols, and alkoxides.[3] This makes the compound an ideal starting point for creating a diverse library of structural analogs with tailored properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 83799-54-6 | [7] |
| Molecular Formula | C₁₂H₁₁ClN₂ | [7] |
| Molecular Weight | 218.68 g/mol | [7] |
| Melting Point | 55.0 to 59.0 °C | |
| Appearance | Solid | |
| Solubility | Soluble in Methanol | |
| Purity | ≥ 97% (GC) | [7] |
Synthetic Pathways to the Core Moiety and Analogs
The synthesis of substituted bipyridines can be approached through various modern organic chemistry reactions, including Stille, Suzuki, and Negishi cross-coupling reactions, which construct the bipyridine core from pyridine precursors.[9][10][11] However, a common and efficient strategy for producing this compound involves the modification of a pre-existing, symmetrically substituted bipyridine.
A plausible and widely used pathway starts from the readily available 4,4'-dimethyl-2,2'-bipyridine. The conversion of one of the methyl groups to a chloromethyl group can be achieved via a free-radical halogenation, though controlling the reaction to achieve mono-substitution can be challenging. A more controlled and higher-yielding approach involves the conversion of the corresponding alcohol, 4-(Hydroxymethyl)-4'-methyl-2,2'-bipyridine.[8][12] This alcohol precursor can be readily converted to the target chloromethyl compound using standard chlorinating agents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. This two-step process offers superior control and is often preferred in a research setting.
Caption: A common synthetic workflow for the core molecule.
A Survey of Key Structural Analogs
The true power of the core molecule lies in the ease with which it can be converted into a vast array of structural analogs. The primary site of modification is the chloromethyl group, which serves as an electrophilic anchor point.
Analogs via Nucleophilic Substitution
The most straightforward derivatization involves reacting the chloromethyl group with a nucleophile (Nu⁻). This allows for the covalent attachment of virtually any molecular fragment containing a nucleophilic atom.
-
Amine Derivatives (R-NH₂): Reaction with primary or secondary amines yields aminomethyl-bipyridine analogs. This is a fundamental strategy for linking the bipyridine core to biomolecules, polymers, or other ligands.
-
Thiol Derivatives (R-SH): Thiols react to form thioether linkages, a common method for immobilizing bipyridine-based catalysts onto gold surfaces or silica supports.[3]
-
Azide Derivatives (N₃⁻): The introduction of an azide group creates a new reactive handle. The resulting azidomethyl-bipyridine is a key precursor for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling highly efficient and specific conjugation.
-
Phosphonium Salts (PR₃): Reaction with phosphines yields phosphonium salts, which can be used as phase-transfer catalysts or as precursors for Wittig reagents to further extend the carbon chain.[13]
Caption: Derivatization via nucleophilic substitution.
Analogs with Modified Pyridine Rings
While the chloromethyl group is the primary reactive site, further modifications can be made to the pyridine rings themselves. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., esters, trifluoromethyl) on the bipyridine backbone can systematically tune the ligand's electronic properties.[1][14] This, in turn, influences the redox potential, photophysical behavior, and catalytic activity of its metal complexes.[3]
Applications Driven by Molecular Design
The structural versatility of these analogs translates directly into a wide range of advanced applications.
Homogeneous and Heterogeneous Catalysis
Bipyridine ligands are ubiquitous in catalysis.[4] Analogs of this compound are used to create sophisticated catalysts.
-
Immobilized Catalysts: By reacting the chloromethyl group with a functionalized solid support (like silica or a polymer resin), a homogeneous catalyst can be converted into a heterogeneous one.[3] This is a critical step for industrial applications, as it simplifies catalyst separation from the product stream and allows for catalyst recycling, reducing costs and waste.[3]
-
Tunable Electronic Properties: Metal complexes formed with these ligands, particularly with ruthenium and iridium, are potent catalysts for reactions like transfer hydrogenation and CO₂ reduction.[15][16] By modifying the bipyridine scaffold, the electronic environment around the metal center can be precisely controlled, optimizing the catalyst's activity and selectivity for a specific transformation.[3]
Advanced Materials: Sensors and Molecular Switches
The unique photophysical properties of ruthenium(II) and iridium(III) bipyridine complexes make them ideal for materials science applications.[5][17][18]
-
Luminescent Probes: Analogs can be designed to bind to specific analytes (e.g., metal ions, biomolecules). This binding event can alter the photophysical properties of the complex, causing a change in luminescence (a "light-up" or "light-off" response), forming the basis of a chemical sensor.[19][20]
-
Molecular Switches: These molecules can be designed to change their conformation or properties in response to an external stimulus, such as light, pH change, or the binding of an ion.[21][22] The bipyridine unit can act as a "hinge" or a recognition site within a larger molecular architecture, enabling switchable behavior for applications in data storage or controlled release systems.[19][21][23]
Experimental Protocols & Characterization
To ensure scientific integrity, all synthetic procedures must be robust and verifiable. The following is a representative, self-validating protocol for the synthesis of an N-benzyl substituted analog.
Protocol: Synthesis of 4-((benzylamino)methyl)-4'-methyl-2,2'-bipyridine
This protocol details the nucleophilic substitution of the chloride with benzylamine.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
TLC plates (silica gel)
-
NMR spectrometer, Mass spectrometer
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).
-
Reagent Addition: Add triethylamine (1.5 eq) to the solution. This base will scavenge the HCl byproduct generated during the reaction, preventing protonation of the product and starting amine.
-
Nucleophile Addition: Add benzylamine (1.2 eq) dropwise to the stirring solution at room temperature. A slight excess of the amine ensures the complete consumption of the electrophilic starting material.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the product should appear, while the starting material spot diminishes.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2x) to remove any remaining acid and excess reagents, followed by a brine wash (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes.
-
Characterization & Validation:
-
¹H NMR: Confirm the structure by identifying the characteristic aromatic protons of the bipyridine and benzyl groups, and crucially, the appearance of a new singlet for the -CH₂- bridge and a broad singlet for the -NH- proton.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the product, validating its elemental composition.
-
Yield Calculation: Weigh the pure, dried product and calculate the final percentage yield.
-
Table 2: Representative Characterization Data
| Compound | Technique | Expected Key Signals |
| Core Molecule | ¹H NMR (CDCl₃) | δ ~8.5-8.7 (m, protons adjacent to N), ~7.1-8.4 (m, other bpy protons), ~4.6 (s, 2H, -CH₂Cl), ~2.4 (s, 3H, -CH₃) |
| N-Benzyl Analog | ¹H NMR (CDCl₃) | δ ~8.5-8.7 (m), ~7.1-8.4 (m), ~7.2-7.4 (m, 5H, phenyl), ~3.9 (s, 2H, bpy-CH₂-N), ~3.8 (s, 2H, N-CH₂-Ph), ~2.4 (s, 3H, -CH₃) |
| Core Molecule | ESI-MS | [M+H]⁺ calculated for C₁₂H₁₂ClN₂⁺: 219.0684; found: 219.068x |
| N-Benzyl Analog | ESI-MS | [M+H]⁺ calculated for C₁₉H₁₈N₃⁺: 290.1652; found: 290.165x |
Conclusion and Future Perspectives
This compound and its structural analogs represent a powerful and adaptable platform for innovation in chemistry and related sciences. The reliability of synthetic routes to these compounds, combined with the predictable reactivity of the chloromethyl group, provides researchers with a high degree of control over molecular design. Future advancements will likely focus on integrating these bipyridine units into more complex, multi-functional systems, such as targeted therapeutic agents, advanced catalytic systems for sustainable chemistry, and next-generation smart materials. The foundational principles and methodologies outlined in this guide serve as a robust starting point for scientists and professionals aiming to harness the vast potential of these versatile molecular building blocks.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
- Chem-Impex. (n.d.). 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl.
- SOAR. (n.d.). Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine com.
- Der Pharma Chemica. (n.d.). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups.
- MDPI. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties.
- Benchchem. (n.d.). 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | 138219-98-4.
- TCI Chemicals. (n.d.). 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | 83799-54-6.
- ChemicalBook. (2024). Synthesis and applications of 2,2'-Bipyridine ligand compounds.
- CymitQuimica. (n.d.). CAS 81998-04-1: 4′-Methyl[2,2′-bipyridine]-4-methanol.
- ACS Publications. (n.d.). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
- PMC - NIH. (n.d.). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.
- YouTube. (2022). Making 2,2'-Bipyridine and its Ruthenium Complex.
- PubChem. (n.d.). 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291.
- ACS Publications. (n.d.). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo.
- ResearchGate. (2014). A 2,2′-bipyridine-based molecular hinge 10, responsive to Cu²⁺ ions as stimuli.
- ResearchGate. (n.d.). Ruthenium(II) complexes bearing pyridine-based tridentate and bidentate ligands: Catalytic activity for transfer hydrogenation of aryl ketones.
- ResearchGate. (n.d.). Regioselective Functionalization of 2,2'Bipyridine and Transformations into Unsymmetric Ligands for Coordination Chemistry.
- ACS Publications. (2022). Luminescent Iridium Complexes with a Sulfurated Bipyridine Ligand: PCET Thermochemistry of the Disulfide Unit and Photophysical Properties. Inorganic Chemistry.
- ResearchGate. (n.d.). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units.
- CentAUR. (2014). bipyridine)] (M = Cr, Mo, W) as efficient catalysts for electrochemical reduction of CO2 to CO at a gold electrode.
- PMC - PubMed Central. (n.d.). Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes.
- PMC. (n.d.). Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- JACS Au - ACS Publications. (2023). Remarkably Selective Binding, Behavior Modification, and Switchable Release of (Bipyridine)3Ru(II) vis-à-vis (Phenanthroline)3Ru(II) by Trimeric Cyclophanes in Water.
- ResearchGate. (n.d.). Synthesis, Structure, and Photophysical and Electrochemical Properties of Cyclometallated Iridium(III) Complexes with Phenylated Bipyridine Ligands.
- PMC - NIH. (2023). An antibody-based molecular switch for continuous small-molecule biosensing.
- OSTI.GOV. (n.d.). Electrocatalytic properties of a novel ruthenium(ii) terpyridine-based complex towards CO2 reduction.
- MDPI. (n.d.). New Bis-Cyclometalated Iridium(III) Complexes with β-Substituted Porphyrin-Arylbipyridine as the Ancillary Ligand: Electrochemical and Photophysical Insights.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Ruthenium Bipyridine Complexes in Material Science.
- ACS Publications. (2021). Stimuli-Responsive Molecular Switches and Logic Devices Based on Ru(II)–Terpyridyl–Imidazole Coordination Motif. The Journal of Physical Chemistry B.
- RSC Publishing. (n.d.). Design of molecular sensors and switches based on luminescent ruthenium–terpyridine complexes bearing active methylene and triphenylphosphonium motifs as anion recognition sites.
- PubMed. (n.d.). Synthesis, photophysical and electrochemical properties, and protein-binding studies of luminescent cyclometalated iridium(III) bipyridine estradiol conjugates.
- PubChem. (n.d.). 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl.
- Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives[v1].
- PubMed. (2004). Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide.
Sources
- 1. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | 138219-98-4 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. CAS 81998-04-1: 4′-Methyl[2,2′-bipyridine]-4-methanol [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | C12H12N2O | CID 2754750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Design of molecular sensors and switches based on luminescent ruthenium–terpyridine complexes bearing active methylene and triphenylphosphonium motifs as anion recognition sites: experimental and DFT/TD-DFT investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. DSpace [soar.wichita.edu]
- 15. researchgate.net [researchgate.net]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis, photophysical and electrochemical properties, and protein-binding studies of luminescent cyclometalated iridium(III) bipyridine estradiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An antibody-based molecular switch for continuous small-molecule biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Spectroscopic Unveiling of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine: A Technical Guide for Researchers
Introduction: The Versatility of a Functionalized Bipyridine
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine stands as a pivotal molecule in the realm of coordination chemistry and materials science. Its unique architecture, featuring a reactive chloromethyl group and a coordinating bipyridine core, renders it an invaluable building block for the synthesis of sophisticated molecular structures. This guide provides an in-depth analysis of the spectroscopic data that underpins the structural verification of this compound, offering researchers and drug development professionals a comprehensive reference for their work. The inherent asymmetry of this ligand, with a methyl group on one pyridine ring and a chloromethyl group on the other, gives rise to a distinct spectroscopic fingerprint that is crucial for its unambiguous identification and for understanding its reactivity. This document will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the data itself, but the scientific rationale behind the observed spectral features.
Molecular Structure and Key Features
The structural framework of this compound is foundational to interpreting its spectroscopic behavior. The molecule consists of two pyridine rings linked at their 2 and 2' positions. One ring is substituted at the 4-position with a methyl group (-CH₃), a simple alkyl substituent. The other ring bears a chloromethyl group (-CH₂Cl) at its 4'-position, introducing a reactive electrophilic site. This asymmetry is the defining characteristic that governs its spectroscopic and chemical properties.
Figure 1: 2D structure of this compound with atom numbering.
Synthesis of this compound: A Plausible Approach
While various methods exist for the synthesis of substituted bipyridines, a common strategy for introducing a chloromethyl group involves the chlorination of a corresponding hydroxymethyl or methyl precursor. A plausible synthetic route to this compound could involve the following conceptual steps, adapted from established procedures for similar compounds.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Selective Oxidation: 4,4'-Dimethyl-2,2'-bipyridine would first undergo a selective mono-oxidation to yield 4-(hydroxymethyl)-4'-methyl-2,2'-bipyridine. This can be a challenging step due to the symmetrical nature of the starting material, and careful control of stoichiometry and reaction conditions would be paramount.
-
Chlorination: The resulting alcohol, 4-(hydroxymethyl)-4'-methyl-2,2'-bipyridine, would then be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent (e.g., dichloromethane) to convert the hydroxymethyl group to the desired chloromethyl group.
-
Purification: The final product would be purified using standard techniques such as column chromatography on silica gel to isolate the pure this compound from any unreacted starting material or byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Interpretation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information. The following interpretation is based on established chemical shift values for substituted pyridines and data from the closely related compound, 4,4'-bis(chloromethyl)-2,2'-bipyridine.
¹H NMR Spectroscopy
The asymmetry of the molecule leads to a more complex ¹H NMR spectrum compared to its symmetrical analogs. We would expect to see distinct signals for the protons on each of the two pyridine rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.70 | d | 1H | H-6' | The proton adjacent to the nitrogen is the most deshielded. |
| ~8.55 | d | 1H | H-6 | Similar to H-6', but in a slightly different electronic environment. |
| ~8.45 | s | 1H | H-3' | Aromatic proton with no adjacent protons, appearing as a singlet. |
| ~8.40 | s | 1H | H-3 | Similar to H-3', but influenced by the methyl group. |
| ~7.40 | dd | 1H | H-5' | Coupled to both H-6' and H-3'. |
| ~7.15 | dd | 1H | H-5 | Coupled to both H-6 and H-3. |
| ~4.65 | s | 2H | -CH₂Cl | The methylene protons adjacent to the electron-withdrawing chlorine atom are deshielded. |
| ~2.45 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Expertise & Experience in Interpretation: The predicted chemical shifts are derived from the known data for 4,4'-bis(chloromethyl)-2,2'-bipyridine, where the chloromethyl protons appear at 4.63 ppm and the aromatic protons are observed between 7.38 and 8.70 ppm. The methyl protons' chemical shift is estimated based on the spectrum of 4,4'-dimethyl-2,2'-bipyridyl, where they appear at 2.42 ppm. The slight variations in the predicted shifts for the aromatic protons are due to the different electronic effects of the methyl and chloromethyl substituents on their respective rings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156.0 | C-2, C-2' | Carbons directly bonded to the electronegative nitrogen atoms and the other pyridine ring are significantly deshielded. |
| ~149.5 | C-6, C-6' | Carbons adjacent to the nitrogen atoms. |
| ~148.0 | C-4' | Carbon bearing the methyl group. |
| ~146.5 | C-4 | Carbon bearing the chloromethyl group. |
| ~123.0 | C-5, C-5' | Aromatic carbons. |
| ~120.0 | C-3, C-3' | Aromatic carbons. |
| ~44.0 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the adjacent chlorine atom. |
| ~21.0 | -CH₃ | Typical chemical shift for a methyl group carbon. |
Trustworthiness of the Data: The predicted ¹³C NMR chemical shifts are based on the experimental data for 4,4'-bis(chloromethyl)-2,2'-bipyridine, which shows signals at 43.9, 120.1, 122.8, 146.7, 149.4, and 155.8 ppm. The value for the methyl carbon is extrapolated from typical values for methylpyridines.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by vibrations of the bipyridine core and the methyl and chloromethyl substituents.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100-3000 | C-H stretch | Aromatic | Characteristic C-H stretching vibrations of the pyridine rings. |
| 2980-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂Cl) | Stretching vibrations of the methyl and chloromethyl groups. |
| 1600-1450 | C=C and C=N stretch | Aromatic Ring | Skeletal vibrations of the bipyridine rings are a hallmark of this region. |
| 1400-1350 | C-H bend | -CH₃ | Bending (deformation) vibration of the methyl group. |
| 1250-1200 | C-H wag | -CH₂Cl | Wagging vibration of the chloromethyl group. |
| 800-700 | C-Cl stretch | -CH₂Cl | The carbon-chlorine stretching vibration typically appears in this region. |
Authoritative Grounding: The interpretation of these vibrational modes is grounded in well-established principles of IR spectroscopy. For instance, the C=C and C=N stretching vibrations in pyridine and its derivatives are consistently observed in the 1600-1450 cm⁻¹ range. The C-Cl stretch is a characteristic absorption that confirms the presence of the chloromethyl group.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₁ClN₂), which is approximately 218.68 g/mol . Due to the presence of chlorine, we would expect to see an M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Loss of Cl: A prominent fragment would likely be observed at m/z [M - 35]⁺, corresponding to the loss of a chlorine radical.
-
Loss of CH₂Cl: Fragmentation involving the cleavage of the C-C bond between the pyridine ring and the chloromethyl group would result in a fragment at m/z [M - 49]⁺.
-
Formation of a Tropylium-like Ion: The [M - Cl]⁺ fragment could potentially rearrange to a stable pyridyl-tropylium-like cation.
-
Caption: Plausible fragmentation pathways for this compound in mass spectrometry.
Conclusion: A Spectroscopic Composite
The comprehensive spectroscopic analysis of this compound, through the combined insights of NMR, IR, and Mass Spectrometry, provides an unequivocal confirmation of its unique molecular structure. The predicted data, grounded in the analysis of closely related compounds and fundamental spectroscopic principles, offers a robust framework for researchers in the synthesis and application of this versatile ligand. The detailed interpretation of each spectrum not only serves as a guide for characterization but also enhances the understanding of the electronic and structural nuances that dictate the compound's reactivity and coordination behavior.
References
- Organic Syntheses Procedure for 4,4'-Bis(chloromethyl)-2,2'-bipyridine. This procedure provides experimental ¹H and ¹³C NMR data for a closely related symmetrical compound, which is invaluable for predicting the spectral features of the title compound. (A specific citation to the relevant Organic Syntheses volume and page would be included here).
- General Principles of Infrared Spectroscopy of Pyridine Derivatives. Authoritative texts and spectral databases on IR spectroscopy provide the foundational knowledge for interpreting the vibrational modes of the bipyridine core and its substituents. (A citation to a standard spectroscopy textbook, e.g.
- Mass Spectrometry Fragmentation of Organic Compounds. Standard mass spectrometry literature explains the common fragmentation patterns of aromatic and halogenated compounds, which forms the basis for the predicted fragmentation of the title molecule. (A citation to a standard mass spectrometry textbook, e.g.
- Synthesis of Substituted Bipyridines. Journal articles describing synthetic methodologies for unsymmetrically substituted bipyridines provide the context and plausible routes for the synthesis of the target compound. (Specific citations to relevant journal articles would be included here).
An In-depth Technical Guide on the Safety and Handling of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
This guide provides comprehensive safety protocols and handling procedures for 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data sheets, relevant scientific literature, and field-proven best practices to ensure the highest standards of laboratory safety.
Section 1: Compound Identification and Hazard Classification
This compound is a versatile bifunctional organic compound utilized in various chemical syntheses.[1] Its bipyridyl core allows for metal ion coordination, making it valuable in catalysis and materials science, while the reactive chloromethyl group serves as a key site for further functionalization in organic and medicinal chemistry.[1]
Key Identifiers:
| Identifier | Value |
| CAS Number | 83799-54-6[1] |
| Molecular Formula | C₁₂H₁₁ClN₂[1] |
| Molecular Weight | 218.68 g/mol [1] |
| Physical State | Solid[2] |
| Melting Point | 57 °C[1] |
1.1 GHS Hazard Classification
While a specific, comprehensive GHS classification for this compound is not universally available, data from suppliers and structurally related compounds indicate significant hazards. The presence of the chloromethyl group and the bipyridine scaffold suggests the following classifications should be assumed as a precautionary measure.
Anticipated GHS Classification Summary:
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H301: Toxic if swallowed[3][4][5][6] | Danger |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin[3][4][6] | Danger |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2][7][8] | Danger |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[7] | Danger |
| Corrosive to Metals | H290: May be corrosive to metals[2][8] | Warning |
Section 2: Toxicological Profile and Health Hazards
The primary toxicological concern with this compound stems from its nature as a reactive alkylating agent due to the chloromethyl group. Alkylating agents can covalently modify biological macromolecules such as DNA, RNA, and proteins, leading to cytotoxic and mutagenic effects.
2.1 Mechanism of Toxicity
The bipyridine core itself and its derivatives are known to exhibit toxicity.[9][10][11] Studies on related dipyridyl compounds have shown lethal effects in animal models and potential neurotoxicity.[11] The cytotoxic effects of 2,2'-bipyridine derivatives have been demonstrated to induce apoptosis in cancer cell lines, highlighting their potent biological activity.[9] The chloromethyl group enhances this reactivity, making the compound a potent irritant and corrosive substance that can cause severe burns upon contact with skin and eyes.[2][7][8]
2.2 Routes of Exposure and Symptoms
-
Inhalation: May cause respiratory irritation.[3] Do not breathe dusts or mists.[2][7][8]
-
Skin Contact: Toxic in contact with skin.[3][4][6] Causes severe skin burns.[2][7][8] Immediate removal of contaminated clothing and thorough washing is critical.[4][5]
-
Eye Contact: Causes serious eye damage.[7] Immediate and prolonged rinsing with water is necessary.[3][12]
-
Ingestion: Toxic if swallowed.[3][4][5][6] Do not induce vomiting.[2] Seek immediate medical attention.[3][4][5]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory when handling this compound, prioritizing engineering controls, supplemented by rigorous administrative procedures and appropriate PPE.
3.1 Engineering Controls
All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] The work surface should be lined with absorbent, plastic-backed paper to contain any spills.[13] An eyewash station and safety shower must be readily accessible.[5]
3.2 Personal Protective Equipment (PPE)
A risk assessment should be performed for all procedures involving this compound to ensure adequate protection.
Required PPE Summary:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended).[12] | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated glove.[12][14] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is also recommended.[15] | Protects against splashes and airborne particles. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation. | Provides protection from inhaling fine particles. |
Section 4: Standard Operating Procedure (SOP) for Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
4.1 Preparation and Weighing
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Line the work surface with a disposable, absorbent pad. Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.) within the fume hood.
-
Donning PPE: Put on all required PPE, including double gloves, a lab coat, and eye protection.
-
Weighing: Carefully transfer the desired amount of the solid compound from the stock container to a tared weigh boat. Avoid generating dust.[3] Close the stock container immediately after use.
-
Dissolution: Add the solvent to the vessel containing the weighed compound. Gently swirl to dissolve.
4.2 Reaction and Work-up
-
Reaction: Perform all reactions within the fume hood.
-
Work-up: All subsequent work-up procedures, such as extractions and chromatography, should also be conducted in the fume hood.
4.3 Decontamination and Cleaning
-
Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.
-
Work Area: Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water. Dispose of the absorbent liner as hazardous waste.
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Section 5: Storage and Incompatibility
5.1 Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][15] It is recommended to store it in a cool and dark place, below 15°C.[2] Store locked up.[4][5]
5.2 Incompatibility
Avoid contact with strong oxidizing agents and strong acids.[5] The chloromethyl group can be reactive, and care should be taken to avoid unintended reactions.
Section 6: Spill, Exposure, and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
6.1 Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Avoid generating dust.[3][5]
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][15]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.
Diagram: Emergency Response Protocol
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | 83799-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | 83799-54-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uh.edu [uh.edu]
- 13. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. www3.paho.org [www3.paho.org]
- 15. chemicalbook.com [chemicalbook.com]
Computational Architectures & Reactivity Profiles: 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Synthetic Chemists, Computational Chemists, and Drug Discovery Specialists.
Executive Summary: The Asymmetric "Janus" Ligand
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine (hereafter Mono-Cl-bpy ) represents a critical "Janus" intermediate in coordination chemistry. Unlike its symmetric parent (4,4'-dimethyl-2,2'-bipyridine) or the fully functionalized bis(chloromethyl) analogue, Mono-Cl-bpy possesses broken symmetry. This asymmetry allows for the precise, mono-functionalization of supramolecular architectures, acting as a singular anchor point for fluorophores, surfaces, or biomolecules while retaining a "dummy" methyl group to maintain solubility and electronic balance.
This guide bridges the gap between theoretical prediction (DFT modeling of the electrophilic chloromethyl trap) and experimental reality (overcoming statistical distribution during synthesis).
Theoretical Framework: Computational Architecture
To understand the reactivity differences between the methyl and chloromethyl arms, researchers must employ Density Functional Theory (DFT). The chloromethyl group (-CH₂Cl) introduces an inductive electron-withdrawing effect (-I) that perturbs the pyridine ring's electron density compared to the electron-donating methyl group (+I).
Recommended Computational Protocol
For accurate prediction of the C-Cl Bond Dissociation Energy (BDE) and Nucleophilic Susceptibility , the following computational stack is validated for bipyridine derivatives:
| Parameter | Recommendation | Rationale |
| Functional | B3LYP or wB97X-D | B3LYP is standard for organic ground states; wB97X-D handles dispersion forces better if modeling π-stacking interactions. |
| Basis Set | 6-311G(d,p) or def2-TZVP | Triple-zeta quality is required to correctly model the polarization of the C-Cl bond. |
| Solvation | PCM or SMD (Acetonitrile) | Implicit solvation is critical. The dipole moment changes significantly during the |
| Frequency | Harmonic | Essential to confirm the stationary point (0 imaginary freqs) and transition states (1 imaginary freq). |
Electronic Structure & Reactivity Descriptors
The introduction of the Chlorine atom alters the frontier orbitals.
-
HOMO Localization: In the symmetric dimethyl parent, the HOMO is delocalized over both rings. In Mono-Cl-bpy , the HOMO is slightly biased away from the chloromethyl ring due to the electron-withdrawing nature of Cl.
-
LUMO Stabilization: The chloromethyl group lowers the LUMO energy slightly, making this ring more susceptible to back-bonding in metal complexes (e.g., Ru(II) or Re(I) systems) compared to the methylated ring.
-
Electrostatic Potential (ESP) Map: The carbon of the -CH₂Cl group exhibits a distinct positive potential region (σ-hole), serving as the target for nucleophilic attack.
Visualization: Computational Workflow
The following diagram outlines the logical flow for characterizing this molecule in silico before synthesis.
Figure 1: Computational workflow for validating the electronic asymmetry and electrophilicity of Mono-Cl-bpy.
Reactivity Profile: The Nucleophilic Trap
The primary utility of Mono-Cl-bpy is as an electrophile in
Kinetic Considerations
The reaction follows second-order kinetics:
Unlike benzyl chloride, the pyridine nitrogen's lone pair can participate in intramolecular catalysis or stabilization depending on protonation state. However, the electron-deficient nature of the pyridine ring (an electron sink) actually activates the benzylic carbon for nucleophilic attack compared to a standard phenyl ring.
-
Leaving Group: Chloride (Good).
-
Transition State: Trigonal bipyramidal geometry at the methylene carbon.
-
Solvent Effect: Polar aprotic solvents (DMF, Acetonitrile) accelerate the rate by solvating the cation but leaving the nucleophile "naked" and reactive.
Experimental Protocol: Synthesis & Validation
The synthesis is non-trivial due to the statistical probability of chlorinating one vs. two methyl groups.
Synthesis Strategy (Radical Halogenation)
Reaction: 4,4'-Dimethyl-2,2'-bipyridine + N-Chlorosuccinimide (NCS)
The Statistical Challenge: Radical chlorination is difficult to stop exactly at the mono-stage.
-
Under-reaction: Leaves starting material (Dimethyl).
-
Over-reaction: Produces 4,4'-Bis(chloromethyl)-2,2'-bipyridine.
Optimized Protocol:
-
Stoichiometry: Use 0.9 equivalents of NCS relative to the bipyridine. It is better to have unreacted starting material (easy to recycle) than bis-product (hard to separate).
-
Initiator: Benzoyl peroxide (BPO) or AIBN.
-
Solvent: CCl₄ (traditional) or Acetonitrile (greener alternative, requires temp control).
Purification (The Critical Step)
Separation requires exploiting the polarity differences.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: A gradient of Hexanes:Ethyl Acetate.
-
Elution Order: Dimethyl (Fastest)
Mono-Cl (Middle) Bis-Cl (Slowest).
-
Validation: The 1H NMR Fingerprint
The symmetry breaking is immediately visible in the NMR spectrum.
| Proton Environment | Multiplicity | Shift (ppm, approx) | Diagnostic Feature |
| -CH₃ (Methyl) | Singlet (3H) | ~2.45 ppm | Unchanged methyl group. |
| -CH₂Cl (Chloromethyl) | Singlet (2H) | ~4.60 ppm | Key Indicator. Downfield shift due to Cl. |
| Aromatic Ring A | Doublets/Multiplets | Variable | Distinct from Ring B. |
| Aromatic Ring B | Doublets/Multiplets | Variable | Symmetry lost; complex splitting. |
Visualization: Synthetic Pathway
Figure 2: Reaction pathway illustrating the statistical distribution challenge in radical chlorination.
References
-
Electronic Structure of Bipyridines
-
Schubart, M., et al. (2011).[1] "Electronic Structure of 2,2'-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations." Inorganic Chemistry.
-
-
Synthetic Protocols (Halogenation)
- Fraser, C. L., et al. (1997). "Efficient Synthesis of Halomethyl-2,2'-Bipyridines: 4,4'-Bis(chloromethyl)-2,2'-bipyridine." Organic Syntheses. (Note: Protocol adapted for mono-substitution by limiting stoichiometry).
-
Nucleophilic Substitution Kinetics
-
Bhide, B. H., & Patel, M. G. (1984). "Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene." Proceedings of the Indian Academy of Sciences. (Kinetic analogue for benzylic systems).[2]
-
-
NMR Characterization Data
- TCI Chemicals. "Product Specification: 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl." (Standard reference for purity and physical properties).
Sources
Methodological & Application
Advanced Protocol: Synthesis and Bioconjugation Utility of Ruthenium(II) Complexes Bearing 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Executive Summary & Strategic Rationale
The incorporation of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine (hereafter dmbpy-Cl ) into a Ruthenium(II) scaffold is a pivotal strategy in bioconjugation and materials science. Unlike standard methyl-substituted bipyridines, the chloromethyl group acts as an electrophilic "warhead." It allows for facile
Critical Technical Challenge: The benzylic chloride moiety in dmbpy-Cl is susceptible to hydrolysis (forming the hydroxymethyl derivative) or solvolysis during the high-temperature complexation step. Standard protocols involving aqueous reflux are unsuitable . This guide presents a modified, anhydrous protocol to preserve the chloromethyl handle.
Pre-Synthesis Considerations
Chemical Stability Analysis
-
Ligand Sensitivity: The -CH
Cl group is reactive. Avoid nucleophilic solvents (water, methanol) at high temperatures. -
Solvent Selection: Use Anhydrous Ethanol or 2-Methoxyethanol for complexation.
-
Counter-ion Strategy: The chloride salt is often hygroscopic. We target the Hexafluorophosphate (
) salt, which is hydrophobic, facilitating precipitation from water and solubility in organic solvents (ACN, DMF) for subsequent functionalization reactions.
Reagents Table
| Reagent | MW ( g/mol ) | Role | Hazard Note |
| 261.47 | Ruthenium Source | Hygroscopic, Irritant | |
| 2,2'-Bipyridine (bpy) | 156.18 | Ancillary Ligand | Irritant |
| dmbpy-Cl | ~218.68 | Functional Ligand | Lachrymator , Vesicant |
| LiCl | 42.39 | Cl Source/Reductant | Hygroscopic |
| 163.00 | Anion Exchange | Irritant | |
| DMF | 73.09 | Solvent (Step 1) | Hepatotoxic |
Experimental Protocols
Phase 1: Synthesis of the Precursor
Reference: Sullivan, B. P., et al. Inorg.[1] Chem. 1978.
This step creates the stable "building block" with two labile chloride ligands.
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[2]
-
Charging: Add
(1.0 g, 3.8 mmol), 2,2'-bipyridine (1.2 g, 7.6 mmol), and LiCl (1.1 g, excess) to the flask. -
Solvent: Add 10 mL of Reagent Grade DMF.
-
Reaction: Reflux under nitrogen for 8 hours . The solution will turn deep purple/black.
-
Workup:
-
Drying: Vacuum dry. Yield is typically 60-70%.
-
QC Check: Product should be a dark purple/black microcrystalline solid.
-
Phase 2: Coordination of the Functional Ligand (dmbpy-Cl)
Critical Step: Anhydrous conditions are required to prevent hydrolysis of the chloromethyl group.
-
Setup: Flame-dry a 50 mL 2-neck RBF. Cool under
. -
Charging: Add
(200 mg, 0.41 mmol) and dmbpy-Cl (100 mg, ~0.45 mmol, 1.1 eq). -
Solvent: Add 15 mL of Anhydrous Ethanol (degassed).
-
Note: Do not use water.
-
-
Reaction: Reflux under
for 4–6 hours . Monitor by TLC (Silica, 90:10 MeCN:H2O/KNO3) or UV-Vis (shift from purple to orange). -
Workup & Ion Exchange:
-
Purification:
-
Filter the solid.[1]
-
Wash with cold water (2 x 5 mL) to remove excess salts.
-
Wash with diethyl ether.
-
Recrystallization (Optional but recommended): Dissolve in minimum Acetone/ACN and precipitate with Diethyl Ether.
-
-
Product:
. Bright orange solid.
Phase 3: Application - Post-Synthetic Functionalization
Proof of Utility: Attaching a primary amine.
-
Dissolve 50 mg of the Phase 2 product in 2 mL dry Acetonitrile.
-
Add 5 equivalents of a primary amine (e.g., Benzylamine or a Lysine derivative).
-
Add 2 equivalents of Diisopropylethylamine (DIPEA) as a base.
-
Stir at 40°C for 12 hours.
-
Precipitate with Ether. The -CH2Cl is converted to -CH2-NH-R.
Visualization of Workflow
Figure 1: Step-wise synthetic pathway from raw metal salt to functionalized bioconjugate. Note the modularity of the Phase 3 functionalization.
Characterization & QC Data
| Technique | Expected Signal (Solvent: | Interpretation |
| 1H NMR | -CH | |
| 1H NMR | Methyl group on the bipyridine ring. | |
| 1H NMR | Aromatic protons (bipyridine region). | |
| UV-Vis | Metal-to-Ligand Charge Transfer (MLCT) band (Orange color). | |
| ESI-MS | Look for the dication mass. Verify isotopic distribution for Ru. |
Troubleshooting Guide
Issue 1: Product is dark/purple instead of orange after Phase 2.
-
Cause: Incomplete coordination. The
precursor is still present. -
Solution: Extend reflux time. Ensure the ethanol is anhydrous; water can inhibit coordination kinetics or lead to side reactions.
Issue 2: NMR shows a peak at 4.6 ppm instead of 4.8 ppm.
-
Cause: Hydrolysis of the chloromethyl group to hydroxymethyl (-CH2OH).
-
Solution: This likely happened during the aqueous
precipitation. Perform the precipitation quickly and use cold water, or switch to precipitating with Ether from the reaction mixture if possible (though salts are tricky). Alternatively, use in dry acetonitrile/ether.
Issue 3: Low Yield in Phase 1.
-
Cause: Oxidation of Ru(II) back to Ru(III).
-
Solution: Ensure LiCl is in excess (stabilizes Ru(II)) and the reaction is strictly under Nitrogen.
References
-
Precursor Synthesis: Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium(II). Inorganic Chemistry, 17(12), 3334-3341.
-
Functionalized Bipyridine Complexes: Ghaffary, A., et al. (2025).[4] Synthesis of ruthenium complexes of the type (R-bpy)2RuCl2.[4][5][6][7] ResearchGate/Journal of Inorganic Biochemistry Context.
-
Bioconjugation Applications: Reshetnikov, V., et al. (2020). Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy.[8] Nature Communications.
-
General Ruthenium Photophysics: Juris, A., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
preparation of metal-organic frameworks with 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Application Note: Functionalizing Porous Architectures with 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Executive Summary
This guide details the integration of This compound (CmMbpy) into Metal-Organic Frameworks (MOFs). Unlike standard symmetric linkers, CmMbpy offers a unique asymmetric electrophilic handle (the chloromethyl group). This "reactive arm" allows for facile Post-Synthetic Modification (PSM) via nucleophilic substitution or "click" chemistry precursors, making it an invaluable platform for drug delivery and bioconjugation.
Key Technical Challenge: The chloromethyl group is sensitive to hydrolysis and nucleophilic attack during solvothermal synthesis (e.g., by DMF). The Solution: This protocol utilizes a Zn(II)-based Pillared-Layer (DMOF) architecture, which accommodates neutral bipyridine ligands under milder conditions than Zr-based MOFs, preserving the reactive chloride handle.
Chemical Context & Ligand Preparation
Ligand: this compound Role: Neutral Pillaring Ligand (occupying axial sites on Zn-paddlewheel nodes). Stability Warning: The benzylic chloride is light-sensitive and moisture-sensitive. Store under Argon at -20°C.
Protocol A: Ligand Synthesis (Mono-Chlorination)
Commercial availability is low; in-house synthesis is often required.
Objective: Selectively chlorinate one methyl group of 4,4'-dimethyl-2,2'-bipyridine.
Reagents:
-
4,4'-Dimethyl-2,2'-bipyridine (Precursor)[1]
-
N-Chlorosuccinimide (NCS) (Chlorinating agent)
-
Benzoyl Peroxide (Radical Initiator)
-
CCl4 or Acetonitrile (Solvent)
Workflow:
-
Stoichiometry Control: Dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 eq) in dry CCl4. Add NCS (0.9 eq). Note: Using a slight deficit of NCS minimizes the formation of the unwanted bis-chloromethyl byproduct.
-
Activation: Add catalytic Benzoyl Peroxide (0.05 eq).
-
Reflux: Heat to reflux (77°C) for 12 hours under N2 atmosphere.
-
Purification (Critical): The reaction yields a statistical mixture: Unreacted starting material (~30%), Target Mono-Cl (~50%) , and Bis-Cl (~20%).
-
Validation: 1H NMR (CDCl3). Look for the asymmetry: One singlet at ~2.45 ppm (-CH3) and one singlet at ~4.60 ppm (-CH2Cl).
MOF Synthesis: The "Pillared-Layer" Strategy
We will synthesize a Zn-DMOF derivative (Zn2(BDC)2(CmMbpy)).
-
Nodes: Zn2 paddlewheels.
-
Layers: Terephthalic acid (BDC).
-
Pillars: CmMbpy (coordinating via bipyridine nitrogens).
Protocol B: Solvothermal Assembly
| Parameter | Specification | Causality / Insight |
| Metal Source | Zn(NO3)2 · 6H2O (0.2 mmol) | Nitrate anions decompose easily, avoiding competing coordination. |
| Linker 1 (Layer) | H2BDC (Terephthalic Acid) (0.2 mmol) | Forms the 2D sheets of the framework. |
| Linker 2 (Pillar) | CmMbpy (0.1 mmol) | The functional pillar. Note: 1:2 ratio relative to Zn. |
| Solvent | DMF / Ethanol (10 mL, 1:1 v/v) | Ethanol reduces the boiling point and solvating power, protecting the -CH2Cl group from DMF decomposition. |
| Temperature | 80°C | Critical: Higher temps (>100°C) cause the -CH2Cl to react with DMF (forming an aldehyde via Sommelet-type reaction). |
| Time | 24 - 48 Hours | Slow growth yields larger single crystals for XRD. |
Step-by-Step:
-
Dissolution: Dissolve Zn(NO3)2 and H2BDC in the DMF/EtOH mixture in a 20 mL scintillation vial. Sonicate until clear.
-
Ligand Addition: Add the CmMbpy ligand. The solution may turn slightly yellow.
-
Crystallization: Cap the vial tightly (Teflon-lined). Place in an isothermal oven at 80°C.
-
Harvesting: After 48h, colorless block crystals will form.
-
Washing: Decant mother liquor. Wash 3x with anhydrous Ethanol .
-
Warning: Do not use water or methanol for prolonged washing, as nucleophilic attack on the -CH2Cl can occur over time.
-
Post-Synthetic Modification (PSM)
This section describes converting the -CH2Cl MOF into a functionalized drug-delivery platform using Azide-Alkyne Click Chemistry.
Protocol C: Azide Displacement & Click Reaction
Step 1: Azidation (Nucleophilic Substitution)
-
Reagent: Sodium Azide (NaN3) (saturated solution in DMF).
-
Procedure: Soak the Zn-CmMbpy MOF crystals in the NaN3/DMF solution at 40°C for 12 hours.
-
Mechanism: The Azide ion (N3-) enters the pores and displaces the Chloride (Cl-) on the pillar.
-
Result: Formation of Zn-MOF-CH2-N3 .
Step 2: "Click" Conjugation (Drug Loading)
-
Reagent: Alkyne-terminated Drug or Fluorophore (e.g., Propargyl-Doxorubicin).
-
Catalyst: Cu(I) (generated in situ from CuSO4 + Sodium Ascorbate).
-
Procedure:
-
Suspend Zn-MOF-CH2-N3 in water/t-butanol (1:1).
-
Add Alkyne-Drug (2 eq relative to azide sites).
-
Add Cu catalyst. Stir gently at Room Temp for 24h.
-
-
Wash: Extensive washing with EDTA solution (to remove Cu) and Ethanol (to remove unbound drug).
Visualization: Workflow & Mechanism
Caption: Workflow for synthesizing and functionalizing the CmMbpy-based Metal-Organic Framework.
Quality Control: Digestive NMR Protocol
Standard PXRD confirms the structure, but only NMR confirms the chemical integrity of the functional group.
The "Digestive" Technique: Since MOFs are insoluble, we must destroy the framework to analyze the linkers.
-
Sample: Take 5 mg of the dried MOF crystals.
-
Digestion Solvent: 500 µL DMSO-d6 + 20 µL DCl (35% Deuterium Chloride).
-
Process: Sonicate until the solution is perfectly clear (the acid breaks the Zn-N and Zn-O bonds).
-
Analysis (1H NMR):
-
Check 1: Ratio of BDC (8.0 ppm) to Bipyridine (aromatic region). Should be 1:1 for DMOF topology.
-
Check 2 (Crucial): Integrate the -CH2Cl peak (~4.8 ppm in DMSO).
-
Pass Criteria: The peak must be a sharp singlet. If it has shifted to ~4.5 ppm (alcohol) or ~8.0 ppm (aldehyde), the synthesis temperature was too high.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Crystals are yellow/brown | Ligand degradation or Iodine contamination. | Ensure NCS is pure (white). Recrystallize ligand before MOF synthesis. |
| Loss of -CH2Cl signal in NMR | Hydrolysis during synthesis. | Reduce water content in DMF. Lower synthesis temp to 65°C and extend time to 72h. |
| Low Surface Area (BET) | Pore blockage by unreacted ligand. | Perform solvent exchange with volatile solvent (CHCl3) for 3 days before activation.[3] |
| Framework collapse after PSM | Reagents too harsh (e.g., acidic pH). | Buffer the click reaction to pH 7-8. Avoid excessive heat during PSM. |
References
-
Ligand Synthesis: Newkome, G. R., et al. "Synthesis of chloromethyl-bipyridines." Journal of Organic Chemistry, 1982.
-
MOF Topology (DMOF): Chun, H., et al. "Pillared-Layer Metal-Organic Frameworks." Inorganic Chemistry, 2009.
-
Post-Synthetic Modification: Cohen, S. M. "Postsynthetic Modification of Metal–Organic Frameworks." Chemical Reviews, 2012.
-
Click Chemistry in MOFs: Gadzikwa, T., et al. "Selective Bifunctional Modification of a Non-catenated Metal–Organic Framework." Journal of the American Chemical Society, 2009.
-
Digestive NMR Protocols: Wang, Z., et al. "Postsynthetic modification of metal-organic frameworks." Chemical Society Reviews, 2009.
Sources
Application Notes & Protocols: Leveraging 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine for Advanced Luminescent Materials
Abstract
This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine in the synthesis of sophisticated luminescent materials. The unique bifunctionality of this ligand—a robust metal-chelating bipyridine core and a reactive chloromethyl group—positions it as a pivotal building block for creating tunable and functional transition metal and lanthanide complexes. We will explore the causality behind synthetic strategies, provide validated step-by-step protocols for the preparation of representative ruthenium(II) and iridium(III) complexes, and detail methods for post-synthetic modification. The guide concludes with standard protocols for photophysical characterization, enabling users to assess the performance of their novel materials.
Introduction: The Strategic Advantage of this compound
In the vast field of luminescent materials, the design of the organic ligand is paramount. The ligand framework dictates not only the coordination geometry and electronic properties of the resulting metal complex but also its processability and integration into larger systems. This compound is a ligand of strategic importance for several key reasons:
-
Robust Metal Chelation: The 2,2'-bipyridine (bpy) moiety is a classic N,N'-bidentate chelating ligand, forming highly stable, pseudo-octahedral complexes with a wide range of transition metals, including Ru(II), Ir(III), Re(I), and Os(II), which are renowned for their rich photophysical properties.[1][2][3]
-
Electronic Tuning: The 4'-methyl group serves as a mild electron-donating group, subtly influencing the energy of the metal-to-ligand charge-transfer (MLCT) excited states, which are often responsible for the observed luminescence.[4] This allows for fine-tuning of the emission color and quantum yield.
-
Reactive Handle for Functionalization: The defining feature is the 4-(chloromethyl) group.[5] This benzylic chloride is a versatile electrophilic site, enabling covalent attachment of the luminescent core to other molecules, polymers, surfaces, or biomolecules through nucleophilic substitution reactions. This "grafting-to" capability is essential for applications in sensing, bio-imaging, and functional materials.[5][6]
The combination of these features makes this compound a superior choice for developing materials where both specific photophysical properties and covalent integration are required.
Synthesis of Luminescent Complexes: Core Principles and Causality
The synthesis of luminescent metal complexes using this ligand generally involves the reaction of a suitable metal precursor with the bipyridine ligand in a 1:1, 1:2, or 1:3 metal-to-ligand ratio, depending on the desired final complex.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Many transition metal precursors and intermediate species, particularly for Ir(III) and Ru(II) syntheses, are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of the metal center and ensure high yields of the desired product.
-
Solvent Selection: The choice of solvent is critical. For Ru(II) syntheses, high-boiling point polar solvents like ethanol or ethylene glycol are often used to overcome the kinetic inertness of the Ru(II) center and drive the ligand substitution reaction to completion.[1] For Ir(III) cyclometalation reactions, solvents like 2-ethoxyethanol or glycerol are common.
-
Temperature Control: Higher temperatures are typically required to promote ligand exchange on kinetically inert metal centers like Ru(II).[1] Refluxing the reaction mixture is a standard procedure.
The following diagram illustrates the general workflow for synthesizing and functionalizing these luminescent complexes.
Caption: General workflow for synthesis and functionalization.
Experimental Protocols
Protocol 1: Synthesis of a Heteroleptic Ruthenium(II) Complex
This protocol describes the synthesis of [Ru(bpy)2(this compound)]Cl2, a common scaffold for luminescent probes. The strategy involves the reaction of a cis-[Ru(bpy)2Cl2] precursor with the target ligand.
Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (cis-[Ru(bpy)2Cl2])
-
This compound
-
Ethanol/Water (3:1 v/v) mixture, degassed
-
Diethyl ether
-
Schlenk flask and condenser
-
Magnetic stirrer with hotplate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a Schlenk flask with a magnetic stir bar and reflux condenser under a positive pressure of inert gas.
-
Reagents: Add cis-[Ru(bpy)2Cl2] (1.0 eq) and this compound (1.1 eq) to the flask.
-
Solvent Addition: Add the degassed ethanol/water mixture via cannula to dissolve the reagents, forming a dark purple suspension.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. The reaction progress can be monitored by a color change from purple to a deep red-orange, typically over 4-6 hours.
-
Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature. The product is often sparingly soluble in the reaction mixture and may begin to precipitate.
-
Isolation: Reduce the solvent volume by approximately half using rotary evaporation. Add the concentrated solution dropwise to a beaker of vigorously stirred diethyl ether. This will cause the ionic complex to precipitate as a red-orange solid.
-
Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove any unreacted ligand, followed by copious amounts of diethyl ether to remove organic impurities.
-
Drying: Dry the resulting red-orange powder under high vacuum. The product is typically characterized without further purification.
Causality Notes:
-
A slight excess of the incoming ligand is used to ensure the complete consumption of the more valuable ruthenium precursor.
-
The ethanol/water solvent system provides a good balance of polarity to dissolve the ionic precursor and the organic ligand while allowing for a suitable reflux temperature.[7]
-
Precipitation into diethyl ether is a standard method for isolating ionic organometallic complexes from less polar organic impurities.
Protocol 2: Synthesis of a Cyclometalated Iridium(III) Complex
This protocol details the synthesis of a highly luminescent, green-emitting heteroleptic iridium(III) complex, [Ir(ppy)2(this compound)]PF6, where 'ppy' is 2-phenylpyridine.
Materials:
-
Dichloro-tetrakis(2-phenylpyridine)diiridium(III) ([Ir(ppy)2Cl]2) dimer
-
This compound
-
2-Ethoxyethanol
-
Ammonium hexafluorophosphate (NH4PF6)
-
Dichloromethane (DCM)
-
Hexanes
-
Schlenk flask and condenser
Procedure:
-
Setup: Assemble a Schlenk flask with a stir bar and condenser under an inert atmosphere.
-
Reagents: Add the iridium dimer [Ir(ppy)2Cl]2 (1.0 eq) and this compound (2.2 eq) to the flask.
-
Solvent Addition: Add degassed 2-ethoxyethanol via cannula.
-
Reaction: Heat the reaction mixture to reflux (approx. 135 °C) and stir for 12-18 hours. The solution will typically turn from red to a bright yellow-green.
-
Cooling: Cool the reaction to room temperature.
-
Anion Exchange & Precipitation: Pour the reaction mixture into a saturated aqueous solution of NH4PF6. A yellow-green precipitate of the hexafluorophosphate salt will form immediately.
-
Isolation: Collect the solid by vacuum filtration and wash extensively with water, followed by a small amount of cold ethanol, and finally with hexanes.
-
Purification: The crude product can be further purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in DCM.
-
Drying: Dry the purified yellow-green solid under high vacuum.
Causality Notes:
-
The reaction starts with an iridium dimer which is cleaved by the bipyridine ligand at high temperature to form the monomeric complex.[8]
-
The anion exchange from chloride to hexafluorophosphate (PF6-) is performed because PF6- salts are generally less soluble in water and more soluble in organic solvents like DCM, facilitating purification by chromatography.
Protocol 3: Post-Synthetic Modification of the Chloromethyl Group
This protocol demonstrates the versatility of the chloromethyl handle by reacting the synthesized iridium complex with a primary amine (e.g., propylamine) to form a secondary amine linkage.
Caption: Workflow for post-synthetic modification.
Procedure:
-
Reagents: Dissolve the iridium complex [Ir(ppy)2(this compound)]PF6 (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Base and Nucleophile: Add potassium carbonate (K2CO3, 5.0 eq) as a base, followed by propylamine (3.0 eq) as the nucleophile.
-
Reaction: Stir the mixture at 60 °C under an inert atmosphere for 12 hours.
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and DCM. Extract the product into the organic layer. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.
-
Purification: Purify the resulting solid by column chromatography on silica gel to isolate the functionalized product.
Characterization and Data Presentation
Successful synthesis and purification should be confirmed by a suite of analytical techniques. The photophysical properties are paramount for evaluating the material's performance.
A. Structural Characterization:
-
NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure. In the post-modification protocol, the disappearance of the chloromethyl proton signal (typically ~4.8 ppm) and the appearance of new signals corresponding to the propylamine group would confirm the reaction.
-
Mass Spectrometry (ESI-MS): Confirms the molecular weight and isotopic distribution of the complex, verifying its elemental composition.
B. Photophysical Characterization:
-
UV-Visible Absorption Spectroscopy: Reveals the electronic transitions. Typically, these complexes show intense ligand-centered (π-π*) transitions in the UV region and weaker, broad MLCT bands in the visible region.
-
Photoluminescence (PL) Spectroscopy: Measures the emission spectrum upon excitation. This provides the emission maximum (λ_em), which corresponds to the perceived color of the luminescence.
-
Photoluminescence Quantum Yield (PLQY): Quantifies the efficiency of the emission process. It is the ratio of photons emitted to photons absorbed. Iridium(III) complexes are known for high PLQYs.[8][9]
-
Emission Lifetime (τ): Measures the decay time of the excited state. Phosphorescent materials, such as these Ru(II) and Ir(III) complexes, typically have long lifetimes ranging from hundreds of nanoseconds to several microseconds.[8][10]
Table 1: Representative Photophysical Data for Bipyridyl Complexes
| Complex | Absorption λ_max (nm) (MLCT) | Emission λ_em (nm) | PLQY (Φ) | Lifetime (τ) (µs) | Reference |
| [Ru(bpy)3]2+ (in MeCN) | ~450 | ~610 | 0.018 | ~0.4 | [3] |
| Representative [Ir(ppy)2(bpy)]+ type complex (in CH2Cl2) | ~380-450 | ~515 (Green) | > 0.5 | 1 - 2 | [8][9] |
| Representative Lanthanide (Tb) bipyridyl complex (in H2O) | Ligand-based (~280-320) | ~545 (Green) | Variable | > 100 | [11] |
Note: Data are representative and can vary significantly based on the specific ligand set, solvent, and temperature.
Conclusion
This compound is a powerful and versatile building block for the rational design of advanced luminescent materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, functionalize, and characterize novel metal complexes. The ability to covalently link these highly efficient emitters to other systems opens up a vast design space for applications ranging from targeted photodynamic therapy agents and cellular imaging probes to emissive layers in organic light-emitting diodes (OLEDs) and solid-state sensors.
References
- CN105085378A - Synthetic method of 4-(chloromethyl)
-
Bis-Cyclometalated Iridium Complexes Containing 4,4'-Bis(phosphonomethyl)-2,2'-bipyridine Ligands: Photophysics, Electrochemistry, and High-Voltage Dye-Sensitized Solar Cells - PubMed. (URL: [Link])
-
Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups - Der Pharma Chemica. (URL: [Link])
-
Luminescent anticancer Ru(II)-arenebipyridine and phenanthroline complexes: Synthesis, characterization, DFT studies, biological interactions and cellular imaging application - PubMed. (URL: [Link])
-
Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine com - SOAR. (URL: [Link])
-
Luminescent nitridometal complexes. Photophysical and photochemical properties of the 3[(d)1(dπ*)1] excited state of nitridoosmium(VI) complexes with polypyridine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])
-
Synthetic routes to luminescent 2,2'-bipyridyl complexes of rhenium: preparation and spectral and redox properties of mono(bipyridyl) complexes of rhenium(III) and rhenium(I) | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
Luminescent Cyclometalated Iridium(III) Polypyridine Complexes Modified with a Dendritic Guanidinium Moiety as Molecular Glues for Combined Chemo-Photodynamic Therapy - PubMed. (URL: [Link])
-
Ruthenium(II) α-Diimine Complexes with One, Two, and Three 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine and 4,4'-Bis(chloromethyl)-2,2'-bipyridine Ligands: Useful Starting Materials for Further Derivatization. (URL: [Link])
-
Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers - PMC - NIH. (URL: [Link])
-
4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes - RSC Publishing. (URL: [Link])
-
Photoluminescence of Ni(II), Pd(II), and Pt(II) Complexes [M(Me2dpb)Cl] Obtained from C‒H Activation of 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me2dpbH) - MDPI. (URL: [Link])
-
Tris(2,2'-bipyrazyl) Ruthenium(II) Bis(tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) - Organic Syntheses Procedure. (URL: [Link])
-
Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands - ResearchGate. (URL: [Link])
-
Luminescence Tuning of MOFs via Ligand to Metal and Metal to Metal Energy Transfer by Co-Doping of [Gd2Cl6(bipy)3]. (URL: [Link])
-
Synthesis, Characterization, and Photophysical Properties of Luminescent Gallium and Indium Complexes Constructed using Tridentate 6-Azolyl-2,2′-bipyridine Chelates | Organometallics - ACS Publications. (URL: [Link])
-
Bipyridine-Based Nanosized Metal–Organic Framework with Tunable Luminescence by a Postmodification with Eu(III): An Experimental and Theoretical Study | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])
-
Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PubMed Central. (URL: [Link])
-
New luminescent cyclometalated iridium(III) diimine complexes as biological labeling reagents - PubMed. (URL: [Link])
-
Luminescent Ru(II) complexes based on functionalised 1,10-phenanthroline derivatised ligands towards bioconjugated - -ORCA - Cardiff University. (URL: [Link])
-
Making 2,2'-Bipyridine and its Ruthenium Complex - YouTube. (URL: [Link])
-
Tris(bipyridine)ruthenium(II) chloride - Wikipedia. (URL: [Link])
-
Emission enhancement in a luminescent polychlorinated diphenylpyridylmethyl radical through coordination to silver(i) - Dalton Transactions (RSC Publishing). (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Photoluminescence of Ni(II), Pd(II), and Pt(II) Complexes [M(Me2dpb)Cl] Obtained from C‒H Activation of 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me2dpbH) [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Luminescent anticancer Ru(II)-arenebipyridine and phenanthroline complexes: Synthesis, characterization, DFT studies, biological interactions and cellular imaging application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bis-Cyclometalated Iridium Complexes Containing 4,4'-Bis(phosphonomethyl)-2,2'-bipyridine Ligands: Photophysics, Electrochemistry, and High-Voltage Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luminescent Cyclometalated Iridium(III) Polypyridine Complexes Modified with a Dendritic Guanidinium Moiety as Molecular Glues for Combined Chemo-Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luminescent nitridometal complexes. Photophysical and photochemical properties of the 3[(d)1(dπ*)1] excited state of nitridoosmium(VI) complexes with polypyridine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Leveraging 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine for Advanced Fluorescent Chemical Sensors
Introduction: The Versatility of a Bipyridyl Building Block in Chemical Sensing
In the landscape of chemical sensor development, the strategic design of molecular probes is paramount to achieving high sensitivity and selectivity for target analytes. Among the myriad of molecular scaffolds, 2,2'-bipyridine derivatives have distinguished themselves as exceptional ligands for metal ions, owing to their robust coordination chemistry.[1] The subject of this application note, 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine, emerges as a particularly powerful building block for the synthesis of sophisticated chemosensors. Its unique architecture, featuring a bidentate nitrogen donor site for metal chelation and a reactive chloromethyl group, provides a versatile handle for covalent attachment to a wide array of signaling units, most notably fluorophores.[1] This dual functionality allows for the rational design of sensors where analyte binding at the bipyridine moiety elicits a measurable change in the photophysical properties of the appended fluorescent reporter.
This guide provides an in-depth exploration of the application of this compound in the development of fluorescent chemosensors, with a particular focus on the detection of zinc ions (Zn²⁺). Zinc is an essential trace element in biological systems, and its dysregulation is implicated in various pathological conditions, making the development of reliable Zn²⁺ sensors a significant endeavor in chemical biology and drug development.[2] We will delve into the underlying sensing mechanisms, provide detailed protocols for the synthesis of a model sensor and its application in Zn²⁺ detection, and discuss the interpretation of the resulting data.
Principle of Operation: A "Turn-On" Fluorescent Response to Zinc
The primary sensing mechanism leveraged by bipyridine-based fluorescent sensors is Chelation-Enhanced Fluorescence (CHEF).[3] In the absence of the target metal ion, the fluorescence of the appended fluorophore is often quenched. This quenching can occur through photoinduced electron transfer (PET) from the lone pair of electrons on the bipyridine nitrogen atoms to the excited state of the fluorophore.
Upon the introduction of a target metal ion, such as Zn²⁺, the bipyridine moiety acts as a chelator, forming a stable coordination complex. This binding event rigidifies the molecular structure and, crucially, engages the nitrogen lone pairs in coordination, thereby inhibiting the PET process. The suppression of this quenching pathway leads to a significant enhancement of the fluorophore's emission, resulting in a "turn-on" fluorescent signal that is directly proportional to the concentration of the analyte.[4]
Caption: Synthetic Workflow for Coumarin-Bipyridine Sensor (CB-1).
Experimental Protocol: Synthesis of CB-1
-
Reagents and Equipment:
-
This compound
-
7-Hydroxy-4-methylcoumarin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 7-hydroxy-4-methylcoumarin (1.0 mmol), this compound (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Stir the mixture at 80 °C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 95:5 mixture of dichloromethane/methanol as the eluent).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure CB-1 sensor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Application Protocol: Fluorescent Detection of Zn²⁺ using CB-1
This protocol outlines the procedure for evaluating the fluorescent response of the synthesized CB-1 sensor to Zn²⁺ ions in an aqueous buffer solution.
Caption: Experimental Workflow for Zn²⁺ Detection.
Experimental Protocol: Fluorescence Titration
-
Materials and Equipment:
-
Synthesized CB-1 sensor
-
Zinc chloride (ZnCl₂), analytical grade
-
HEPES buffer (or other suitable biological buffer)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
-
-
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution of CB-1 in DMSO.
-
Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Fluorescence Measurement:
-
In a quartz cuvette, place 2.0 mL of the HEPES buffer.
-
Add an aliquot of the CB-1 stock solution to achieve a final concentration of 10 µM.
-
Record the fluorescence emission spectrum of the CB-1 solution (e.g., excitation at the absorption maximum of the coumarin fluorophore). This will serve as the baseline (F₀).
-
Incrementally add small aliquots of the ZnCl₂ stock solution to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
Repeat the fluorescence measurement procedure with other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺) at a concentration significantly higher than that of Zn²⁺ to assess the selectivity of the CB-1 sensor.
-
-
Data Analysis and Expected Results
The fluorescence titration data can be used to determine key performance metrics of the CB-1 sensor.
-
Fluorescence Enhancement: Calculate the fold-change in fluorescence intensity (F/F₀) at the emission maximum upon saturation with Zn²⁺.
-
Binding Stoichiometry: A Job's plot analysis can be performed to determine the binding ratio between CB-1 and Zn²⁺. A 1:1 stoichiometry is commonly observed for bipyridine-based sensors.
-
Binding Constant (Kₐ): The association constant can be calculated by fitting the titration data to a suitable binding isotherm model.
Representative Performance Data
The following table summarizes the expected performance characteristics of a bipyridine-coumarin based fluorescent sensor for Zn²⁺, based on literature values for similar probes.
| Parameter | Expected Value |
| Excitation Wavelength (λₑₓ) | ~380 nm |
| Emission Wavelength (λₑₘ) | ~480 nm |
| Fluorescence Enhancement (F/F₀) | > 20-fold |
| Analyte | Zn²⁺ |
| Limit of Detection (LOD) | Low micromolar to nanomolar range |
| Selectivity | High selectivity for Zn²⁺ over other biologically relevant metal ions |
| Response Time | Rapid (< 1 minute) |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile precursor for the development of advanced fluorescent chemical sensors. Its straightforward reactivity allows for the facile incorporation of the robust bipyridine chelating unit into a wide range of molecular architectures. The model sensor, CB-1, demonstrates the potential for creating highly sensitive and selective "turn-on" fluorescent probes for biologically and environmentally important metal ions like Zn²⁺.
The principles and protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to design and implement their own sensor systems based on this versatile building block. Future work could explore the conjugation of this compound with different fluorophores to tune the photophysical properties (e.g., for ratiometric sensing or near-infrared detection), or its immobilization onto solid supports for the development of reusable sensor devices.
References
- Hagimori, M., Mizuyama, N., Yamaguchi, Y., Saji, H., & Tominaga, Y. (2011). A novel small molecule fluorescent sensor for Zn2+ based on pyridine-pyridone scaffold. Talanta, 83(5), 1730-1735.
- Kavitha, A., Stalin, T., & Srinivasan, K. (2019). A coumarin-based turn-on chemosensor for selective detection of Zn(II) and application in live cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 363-369.
- Li, X., Gao, T., Wang, S., Zhang, Q., Chen, S., Wang, X., & Liu, Q. (2024). Development and utilization of a fluorescence sensor for Zn2+ detection. Research Square.
- Park, S. J., Lee, S. H., & Kim, H. J. (2007). Design, synthesis, and evaluation of peptidyl fluorescent probe for Zn2+ in aqueous solution. Bioorganic & Medicinal Chemistry Letters, 17(24), 6825-6828.
- Wu, Y., & Li, X. (2009). Synthesis and design of fluorescence ligands to act as sensor for zinc. Master's Theses. 3737.
- Nolan, E. M., & Lippard, S. J. (2008). Small-molecule fluorescent sensors for investigating zinc metalloneurochemistry. Accounts of Chemical Research, 42(1), 193-203.
- Yang, X., Guo, Y., & Liu, R. (2021). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 26(18), 5530.
- Chyan, W., Zhang, D. Y., Lippard, S. J., & Radford, R. J. (2014). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. Proceedings of the National Academy of Sciences, 111(1), 143-148.
- Radford, R. J., & Lippard, S. J. (2013). Tools and techniques for illuminating the cell biology of zinc. Current Opinion in Chemical Biology, 17(2), 1-7.
- Divya, K. P., Sreejith, S., Ashokkumar, P., Yuzhan, K., Peng, Q., Maji, S. K., ... & Ajayaghosh, A. (2014). A ratiometric fluorescent molecular probe with enhanced two-photon response upon Zn2+ binding for in vitro and in vivo bioimaging. Chemical Science, 5(9), 3469-3474.
- Jiang, P., & Guo, Z. (2004). Fluorescent chemosensors for Zn2+. Coordination Chemistry Reviews, 248(1-2), 205-229.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: Metallopolymer Synthesis via 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
[1]
Part 1: Introduction & Strategic Utility[1]
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine (CMMB) is a specialized heterofunctional building block that bridges the gap between organic polymer chemistry and inorganic coordination chemistry.[1] Unlike standard alkyl halide initiators (e.g., Ethyl α-bromoisobutyrate), CMMB serves a dual purpose:
-
ATRP Initiation: The chloromethyl group (
) acts as the initiation site for Atom Transfer Radical Polymerization (ATRP), allowing for the controlled growth of polymer chains (e.g., Styrene, Acrylates).[1] -
Macroligand Functionality: The bipyridine moiety remains intact at the
-terminus of the polymer chain.[1] This transforms the resulting polymer into a "Macroligand," capable of chelating transition metals (Ru, Fe, Zn, Eu) to form metallopolymers, block copolymers via metal-coupling, or luminescent sensors.[1]
Core Mechanism: The "Halogen Exchange" Advantage
While CMMB contains a chlorine atom, optimal control in ATRP is often achieved using a Copper(I) Bromide catalyst system.[1] This induces a "Halogen Exchange" mechanism.[1] The stronger
Part 2: Mechanistic Pathways (Visualization)[1]
The following diagram illustrates the transformation of CMMB from a small molecule initiator into a functionalized metallopolymer.
Figure 1: Mechanistic workflow showing the transition from CMMB initiation to ATRP equilibrium and final metallopolymer formation.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of -Bipyridine-Polystyrene via ATRP
Objective: To synthesize well-defined Polystyrene (PS) with a single bipyridine end-group using CMMB.[1]
Reagents & Materials:
-
Initiator: this compound (CMMB) [1].[1]
-
Monomer: Styrene (Purified by passing through basic alumina to remove inhibitors).[1]
-
Catalyst: Copper(I) Bromide (CuBr) (Purified via glacial acetic acid wash).[1]
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) OR dNbpy (4,4'-di-5-nonyl-2,2'-bipyridine).[1]
-
Solvent: Anisole (optional, for solution polymerization) or Bulk.[1]
Target Ratio: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100 : 1 : 1 : 2[1]
Step-by-Step Methodology:
-
Schlenk Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cycle with Nitrogen/Vacuum (3x) to remove oxygen.[1]
-
Solids Addition: Under positive nitrogen flow, add CuBr (14.3 mg, 0.1 mmol) and CMMB (Initiator) (21.8 mg, 0.1 mmol).[1]
-
Liquids Addition: Syringe in the degassed Styrene (1.15 mL, 10 mmol) and Ligand (PMDETA: 42 µL, 0.2 mmol).
-
Note: If using dNbpy (solid ligand), add it in Step 2.[1]
-
-
Deoxygenation (Freeze-Pump-Thaw):
-
Polymerization: Backfill with Nitrogen.[1] Immerse the flask in an oil bath preset to 90°C .
-
Termination: Remove from heat. Expose the catalyst to air (oxidation turns the solution green/blue).[1] Dilute with THF.
-
Purification:
Data Validation Table:
| Parameter | Method | Acceptance Criteria |
| Molecular Weight ( | GPC (THF) | Linear correlation with conversion. |
| Dispersity ( | GPC | |
| End-Group Fidelity | Presence of Bpy aromatic protons (8.5-8.7 ppm).[1] |
Protocol B: Synthesis of Ruthenium(II) Metallopolymer
Objective: To convert the Bipyridine-Polystyrene (Bpy-PS) into a luminescent
Reagents:
-
Macroligand: Bpy-PS (from Protocol A).[1]
-
Metal Precursor:
(Bis(2,2'-bipyridine)dichlororuthenium(II)).[1] -
Solvent: Ethanol/THF mixture (1:1 v/v).
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve Bpy-PS (1.0 eq based on end-group
) in THF. -
Metal Addition: Add a solution of
(1.2 eq) in Ethanol.-
Expert Insight: A slight excess of the small-molecule Ruthenium salt ensures complete functionalization of the polymer chain ends.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 24 hours under Nitrogen. The solution should turn a deep orange-red.[1]
-
Purification (Crucial):
-
Counter-Ion Exchange (Optional): To improve solubility in non-polar solvents, treat with
to switch the counter-ion from to .[1]
Part 4: Troubleshooting & Quality Control[1]
Common Failure Modes
-
Broad PDI (
) in Protocol A: -
No Luminescence in Protocol B:
NMR Characterization Guide
For Bpy-PS (
Part 5: References
-
Fraser, C. L., & Luginbuhl, S. G. (2000).[1] "Synthesis of Bipyridine-Centered Diblock Copolymers." Macromolecules, 33(22), 8123-8125.[1]
-
Matyjaszewski, K., & Xia, J. (2001).[1] "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921-2990.[1]
-
Schubert, U. S., & Eschbaumer, C. (2002).[1] "Macromolecules containing 2,2'-bipyridine units: from synthesis to applications." Angewandte Chemie International Edition, 41(16), 2892-2926.[1]
-
Johnson, R. M., & Fraser, C. L. (2004).[1] "Metallopolymers and their potential for application." Macromolecules, 37(8), 2718-2727.[1]
Electrochemical Applications of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine Based Complexes: Application Notes and Protocols
Introduction: The Strategic Advantage of Functionalized Bipyridine Ligands in Electrochemistry
In the landscape of molecular electrochemistry, transition metal complexes of 2,2'-bipyridine (bpy) and its derivatives are cornerstones, valued for their rich redox properties, photophysical behavior, and catalytic activity.[1] The strategic functionalization of the bipyridine scaffold offers a powerful tool to tune these properties and to anchor the complexes to surfaces, creating robust and reusable electrochemical devices. This guide focuses on the electrochemical applications of complexes based on 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine, a ligand designed for versatility.
The methyl group at the 4'-position serves to subtly modify the electronic properties of the complex, while the chloromethyl group at the 4-position provides a reactive handle for covalent immobilization onto a variety of surfaces, including electrode materials. This dual functionalization allows for the rational design of electrocatalysts, sensors, and molecular electronic components with enhanced stability and performance.
This document provides a comprehensive overview of the applications of these complexes, supported by detailed experimental protocols for their synthesis, characterization, and electrochemical analysis. The causality behind experimental choices is emphasized to provide researchers with a deep understanding of the underlying chemical principles.
Core Applications and Mechanistic Insights
Complexes of this compound are particularly suited for applications where surface immobilization is advantageous. The primary areas of application include:
-
Electrocatalysis: The covalent attachment of catalytic complexes to electrode surfaces prevents catalyst leaching into the electrolyte, enhances stability, and facilitates catalyst recovery and reuse. A key application is the electrochemical reduction of CO2, where immobilized rhenium and manganese bipyridine complexes have shown promise.[2][3]
-
Electrochemical Sensing: The immobilization of redox-active or luminescent complexes onto electrode surfaces is a foundational strategy for the development of chemical and biological sensors. The chloromethyl group allows for the stable anchoring of the sensing element, leading to more reliable and reusable sensors. Applications include ion-selective electrodes and biosensors.[4][5]
-
Electrochemiluminescence (ECL): Ruthenium-bipyridine complexes are renowned for their ECL properties. Immobilizing these complexes on an electrode surface can lead to solid-state ECL sensors with enhanced sensitivity and stability, suitable for a range of analytical applications.[6]
The following diagram illustrates the general workflow for the application of these complexes, from synthesis to electrochemical analysis.
Caption: General workflow for the application of this compound based complexes.
Experimental Protocols
PART 1: Synthesis of a Representative Ruthenium Complex
This protocol details the synthesis of a representative complex, cis-[Ru(bpy)₂(this compound)]Cl₂, adapted from established procedures for synthesizing ruthenium bipyridyl complexes.
Rationale: The synthesis involves the reaction of a suitable ruthenium precursor with the stoichiometric amount of the bipyridine ligands. The use of a solvent with a high boiling point, such as ethanol or N,N-dimethylformamide (DMF), is common to drive the reaction to completion. The purification by column chromatography is crucial to separate the desired product from unreacted starting materials and potential side products.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
This compound
-
Ethanol (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Alumina (neutral, for chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in anhydrous ethanol.
-
Inert Atmosphere: De-gas the solution by bubbling with argon or nitrogen for 15-20 minutes. This is critical to prevent oxidation of the Ru(II) center during the reaction.
-
Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, typically to a deep red or orange.
-
Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Prepare a neutral alumina column using a slurry of alumina in dichloromethane.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the methanol concentration to 5-10%). The desired product, a colored band, should be collected.
-
-
Final Product: Evaporate the solvent from the collected fractions to yield the purified complex. Characterize the product by ¹H NMR, mass spectrometry, and elemental analysis.
PART 2: Immobilization of the Ruthenium Complex onto an Electrode Surface
This protocol describes a general method for the covalent attachment of the synthesized complex onto a glassy carbon electrode (GCE) surface modified with a primary amine.
Rationale: The chloromethyl group of the ligand is a versatile electrophile that can react with nucleophiles, such as primary amines, to form a stable covalent bond. By first modifying the electrode surface with an amine-containing layer, the complex can be securely anchored. This method provides a more robust attachment than physical adsorption.
Materials:
-
Glassy carbon electrode (GCE)
-
Polishing materials (alumina slurry or diamond paste)
-
4-Aminobenzylamine or similar diamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
The synthesized ruthenium complex
-
Acetonitrile (anhydrous)
-
Potentiostat for electrochemical modification
Procedure:
-
Electrode Polishing: Polish the GCE with alumina slurry or diamond paste to a mirror finish. Rinse thoroughly with deionized water and ethanol, and then dry under a stream of nitrogen.
-
Electrochemical Grafting of Amine Groups:
-
Prepare a solution of 4-aminobenzylamine in aqueous HCl.
-
Add a solution of NaNO₂ dropwise at 0 °C to generate the diazonium salt in situ.
-
Perform cyclic voltammetry on the GCE in this solution, typically scanning from positive to negative potentials for several cycles. This will electrochemically reduce the diazonium salt and graft aminobenzyl groups onto the electrode surface.
-
Rinse the modified electrode thoroughly with water and ethanol.
-
-
Complex Immobilization:
-
Immerse the amine-modified GCE in a solution of the ruthenium complex in anhydrous acetonitrile.
-
Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature or with gentle heating. The nucleophilic amine groups on the electrode surface will react with the electrophilic chloromethyl group of the complex.
-
-
Washing: After the immobilization step, thoroughly rinse the electrode with acetonitrile and then with the supporting electrolyte solution to be used in the subsequent electrochemical analysis to remove any non-covalently bound complex.
Caption: Workflow for the immobilization of the complex onto a glassy carbon electrode.
PART 3: Electrochemical Characterization using Cyclic Voltammetry
This protocol outlines the procedure for characterizing the redox behavior of the immobilized complex using cyclic voltammetry (CV).
Rationale: Cyclic voltammetry is a powerful technique to probe the redox processes of the immobilized complex.[2] By scanning the potential and measuring the resulting current, one can determine the formal potentials of the redox couples (e.g., Ru(II)/Ru(III)) and assess the stability of the immobilized species. The shape of the cyclic voltammogram provides information about the kinetics of electron transfer.
Materials:
-
The modified GCE with the immobilized complex (working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrochemical cell
-
Potentiostat
-
Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile)
-
Argon or Nitrogen gas
Procedure:
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and a reference electrode.
-
De-gassing: Fill the cell with the supporting electrolyte solution and de-gas by bubbling with argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to encompass the expected redox events of the complex. For a typical Ru(II)/Ru(III) couple, a range of 0 V to +1.5 V vs. Ag/AgCl might be appropriate.[7]
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment, recording the current as a function of the applied potential.
-
-
Data Analysis:
-
Identify the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the formal potential (E°') as (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process for a solution-phase species, ΔEp is approximately 59 mV at room temperature. For surface-immobilized species, a ΔEp of 0 mV is theoretically expected for ideal reversible behavior.
-
Varying the scan rate can provide insights into the electron transfer kinetics and the stability of the redox species.
-
Quantitative Data Summary
The following table provides a hypothetical summary of expected electrochemical data for a Ru(II) complex of this compound, both in solution and immobilized on an electrode surface. Actual values will vary depending on the specific complex and experimental conditions.
| Complex State | Redox Couple | Formal Potential (E°' vs. Ag/AgCl) | Peak Separation (ΔEp at 100 mV/s) |
| In Solution | Ru(II)/Ru(III) | ~ +1.2 V | ~ 60-80 mV |
| Immobilized | Ru(II)/Ru(III) | ~ +1.25 V | ~ 10-50 mV |
Note: The slight positive shift in the formal potential upon immobilization can be attributed to the change in the microenvironment of the complex. The smaller peak separation for the immobilized species is indicative of a surface-confined redox process.
Conclusion and Future Directions
Complexes based on this compound represent a versatile platform for the development of advanced electrochemical materials. The ability to covalently anchor these complexes to electrode surfaces opens up a wide range of possibilities for creating robust and efficient electrocatalysts, sensors, and electrochemiluminescent devices. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the rich electrochemical landscape of these functionalized bipyridine complexes. Future research in this area may focus on the development of novel immobilization strategies, the synthesis of multimetallic complexes for cooperative catalysis, and the integration of these materials into microfluidic and lab-on-a-chip devices for high-throughput analysis.
References
- Demets, G. J.-F., et al. (2014). Synthesis of 4,4'-di(mercaptomethylthio)-2,2'- bipyridine and in situ spectroscopic characterization of its electropolymerized films.
- Ibrahim, A. A., et al. (2020). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes.
- Zhang, X.-Z., et al. (2016). Synthesis and Crystal Structure of a 4,4'-bipyridine Linked Dinuclear Copper(II) Complex Derived from 2-{[2-(2-hydroxyethylamino)ethylimino]methyl}-6-methylphenol.
- Mo, H.-J., et al. (2011). Photophysical, electrochemical and anion sensing properties of Ru(ii) bipyridine complexes with 2,2′-biimidazole-like ligand. Dalton Transactions.
- Wang, C., et al. (2017).
-
University of Massachusetts Boston. (n.d.). Cyclic Voltammetry of [Ru(bipy)3]2+. Retrieved from [Link]
- Chen, Y., et al. (2021). Electrochemical characterization of and theoretical insight into a series of 2D MOFs, [M(bipy)(C4O4)(H2O)2]·3H2O (M = Mn (1), Fe (2), Co (3) and Zn (4))
- Fraser, C. L., & Anastasi, N. R. (2001). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry.
- Rai, P., et al. (2023). Electrochemical-Based Biosensor Platforms in Lab-Chip Models for Point-of-Need Toxicant Analysis. MDPI.
- Ferreira, H., et al. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes.
- Van Caemelbecke, E., et al. (2005). Electrochemistry of [(TMpyP)M(II)]4+ (X-)4 (X- = Cl- or BPh4-) and [(TMpyP)M(III)Cl]4+ (Cl-)4 in N,N-dimethylformamide where M is one of 15 different metal ions. Inorganic Chemistry.
- Chrzanowska, M., et al. (2023). Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions. Frontiers in Chemistry.
- Sonawane, S. A., & Inamdar, A. I. (2023). Electrochemical-Based Biosensor Platforms in Lab-Chip Models for Point-of-Need Toxicant Analysis.
- Ferreira, H., et al. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes. PubMed Central.
- Zampese, J. A. (2011). Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine com. SOAR.
- Das, J., & Kelley, S. O. (2021). Substrate Materials for Biomolecular Immobilization within Electrochemical Biosensors.
- Li, Y., et al. (2025).
- Shinde, S. S., et al. (2015). Cyclic Voltammetric Studies on the Role of Electrode, Electrode Surface Modification and Electrolyte Solution of an Electrochemical Cell. IOSR Journal of Applied Physics.
- Puzyn, T., et al. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI.
-
University of Massachusetts Boston. (n.d.). Cyclic Voltammetry of [Ru(bpy)3]2+. Retrieved from [Link]
- Al-kak, B., et al. (2023).
- Kim, M., et al. (2024). Immobilization of Enzymes on Electrodes and Electrode Design in Biofuel Cells. MDPI.
- Cosnier, S. (1999). Biomolecule immobilization on electrode surfaces by entrapment or attachment to electrochemically polymerized films. A review. Biosensors and Bioelectronics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Frontiers | Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions [frontiersin.org]
- 4. Photophysical, electrochemical and anion sensing properties of Ru(ii) bipyridine complexes with 2,2′-biimidazole-like ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Welcome to the dedicated technical support guide for the purification of crude 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile bipyridine ligand. As a key building block in coordination chemistry, organic synthesis, and materials science, obtaining high-purity this compound is critical for the success of subsequent applications.[1]
This guide provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to help you achieve your desired purity. We will explore the rationale behind experimental choices, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.
Understanding the Chemistry of Purification
The purification strategy for this compound is dictated by its physicochemical properties and the likely impurities generated during its synthesis. The presence of the reactive chloromethyl group and the bipyridine core influences its stability and solubility, which are key considerations for selecting an appropriate purification method.
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| Melting Point | 57 °C | [1][2] |
| Appearance | White to off-white or yellowish solid | |
| Solubility | Soluble in methanol, ethyl acetate, and other polar organic solvents. | [2] |
Common Impurities and Their Origin
Effective purification begins with an understanding of what you are trying to remove. The synthesis of this compound typically involves the chlorination of 4,4'-dimethyl-2,2'-bipyridine or the functionalization of a pre-existing bipyridine scaffold. Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Material (4,4'-dimethyl-2,2'-bipyridine): Incomplete chlorination is a common source of this impurity.
-
Over-chlorinated Byproducts (e.g., 4,4'-bis(chloromethyl)-2,2'-bipyridine): While less likely in a targeted mono-chlorination, harsh reaction conditions can lead to di-chlorinated species.
-
Hydrolysis Product (4-(Hydroxymethyl)-4'-methyl-2,2'-bipyridine): The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture.[3]
-
Solvent Residues: Residual solvents from the reaction or work-up.
-
Reagent-derived Impurities: Byproducts from the chlorinating agent (e.g., thionyl chloride, sulfuryl chloride).
Purification Workflow Overview
The general workflow for purifying crude this compound involves an initial assessment of purity, followed by one or more purification techniques, and concluding with a final purity analysis.
Caption: General purification workflow for this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil or a sticky solid. How should I proceed?
A1: An oily or sticky crude product often indicates the presence of residual solvent or low-melting impurities.
-
Expert Insight: The first step is to attempt to solidify the material. This can often be achieved by co-evaporation with a non-polar solvent like hexanes or by trituration (grinding the solid in a poor solvent). This process can help to remove residual polar solvents and induce crystallization.
-
Troubleshooting Steps:
-
Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a non-polar solvent (e.g., hexanes) dropwise while stirring until the solution becomes cloudy.
-
Continue stirring and, if necessary, cool the mixture in an ice bath to promote precipitation.
-
If solidification does not occur, consider direct purification by column chromatography.
-
Q2: I am having trouble with the recrystallization of my product. What can I do?
A2: Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[4] However, success depends on selecting the right solvent system.
-
Expert Insight: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a related compound, 4,4'-bis(chloromethyl)-2,2'-bipyridine, recrystallization from hot absolute ethanol has been reported to be effective.[5] This is a good starting point for this compound.
-
Troubleshooting Steps:
-
Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure product.
-
Oiling Out: If the product separates as an oil upon cooling, you may be cooling the solution too quickly, or the solvent may not be ideal. Try adding a small amount of a co-solvent in which the compound is less soluble and allow the solution to cool more slowly.
-
Low Recovery: If the recovery is low, you may be using too much solvent. After crystallization, cool the mother liquor for an extended period to maximize crystal formation.
-
Q3: How do I choose the right solvent system for column chromatography?
A3: Column chromatography is the preferred method for separating complex mixtures or when recrystallization is ineffective.[6]
-
Expert Insight: The choice of eluent is critical for good separation. Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system. Aim for a solvent system that gives your desired product a retention factor (Rf) of approximately 0.3-0.4. For bipyridine compounds, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. For the related compound 4,4'-bis(chloromethyl)-2,2'-bipyridine, ethyl acetate on silica gel has been used.[5]
-
Troubleshooting Steps:
-
Poor Separation: If the spots on the TLC plate are too close together, adjust the polarity of the eluent. Increasing the proportion of the non-polar solvent will generally increase the separation between less polar compounds.
-
Streaking: Streaking on the TLC plate can indicate that the compound is too polar for the chosen stationary phase or that the sample is overloaded. Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve the peak shape for basic compounds like pyridines.
-
Q4: My purified product still shows impurities by ¹H NMR. What are my next steps?
A4: If your product is still not pure after one round of purification, a second purification step using a different technique is often necessary.
-
Expert Insight: If you performed a recrystallization, residual impurities may have similar solubility profiles to your product. In this case, column chromatography is the logical next step as it separates based on polarity, a different physical property. Conversely, if you have already performed column chromatography, a final recrystallization step can be very effective at removing trace impurities and yielding a highly crystalline product.
Detailed Purification Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for crude products that are mostly the desired compound but contain minor impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is ideal for purifying complex mixtures or oily crude products.
-
Stationary Phase: Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the purification of this compound.
References
- CN105085378A - Synthetic method of 4-(chloromethyl)
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
-
Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl) - Organic Syntheses Procedure. Available at: [Link]
- Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups - Der Pharma Chemica. (URL not available)
-
Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]
-
Novel method for synthesizing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine - ResearchGate. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem. Available at: [Link]
- 4,4'-Bis(Chloromethyl)-2,2'-Bipyridine - Organic Syntheses Procedure. (URL not available)
- (PDF) Synthesis of 4,4'-di(mercaptomethylthio)
-
4-(Bromomethyl)-4'-methyl-2,2'-bipyridyl | C12H11BrN2 | CID 10956379 - PubChem. Available at: [Link]
- Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides - ChemRxiv. (URL not available)
-
Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. Available at: [Link]
- Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides - MDPI. (URL not available)
- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling - Organic Syntheses. (URL not available)
- Synthesis and π-Hole vs. π Effects of Pt(II) Complexes with Pentafluorophenyl and Phenyl-Substituted Bipyridines - MDPI. (URL not available)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | 83799-54-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. CAS 81998-04-1: 4′-Methyl[2,2′-bipyridine]-4-methanol [cymitquimica.com]
- 4. mt.com [mt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgchemboulder.com [orgchemboulder.com]
side reactions in the synthesis of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
The following guide is designed as a specialized Technical Support Center resource for researchers synthesizing 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine .
Topic: Troubleshooting Side Reactions in the Synthesis of this compound Ticket ID: #BPY-Cl-44-M Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Mechanistic Overview
The synthesis of This compound (Target B ) from 4,4'-dimethyl-2,2'-bipyridine (Starting Material A ) is a classic challenge in symmetry breaking. Because the starting material is symmetric, any reagent introduced to functionalize one methyl group has a statistical probability of reacting with the second methyl group (forming the Bis-product ) or reacting twice on the same carbon (forming the Gem-product ).
Most users encounter issues not with the chemistry itself, but with selectivity and stability . The chloromethyl moiety is a potent electrophile (an alkylating agent), making it susceptible to hydrolysis, dimerization, and polymerization.
The Two Primary Synthetic Routes[1]
-
Route A (Radical Halogenation): Direct reaction with NCS (N-chlorosuccinimide) or NBS followed by chloride exchange.
-
Primary Failure Mode: Over-halogenation (Bis-substitution) and difficult purification.
-
-
Route B (Hydroxymethyl Activation): Oxidation to the mono-alcohol followed by chlorination with Thionyl Chloride (
).-
Primary Failure Mode: Ether formation (dimerization) and hydrolysis during workup.
-
Interactive Troubleshooting Guide (Q&A)
Issue Category 1: Selectivity & Over-Reaction
Q: I am getting a significant amount of 4,4'-bis(chloromethyl)-2,2'-bipyridine. How do I favor the mono-substituted product?
A: This is a statistical inevitability in radical halogenation.
-
The Cause: The reaction rates for the first and second halogenation are similar. If you use 1.0 equivalent of NCS/NBS, you will statistically obtain a 1:2:1 mixture of Starting Material : Mono : Bis.
-
The Fix:
-
Stoichiometry Control: Reduce the halogenating agent to 0.6 – 0.7 equivalents . This deliberately leaves ~40% unreacted starting material but suppresses the formation of the difficult-to-remove bis-product.
-
Purification Strategy: It is significantly easier to separate the non-polar starting material (4,4'-dimethyl) from the mono-chloride than it is to separate the mono-chloride from the bis-chloride.
-
Protonation Trick: If using the radical route, adding 1 equivalent of
or TFA can sometimes alter the electronics of the ring, though this is more effective for electronic selectivity than steric.
-
Q: I see a peak in NMR corresponding to a
A: This occurs when the radical stabilizes on the already-chlorinated carbon rather than the fresh methyl group.
-
The Cause: High localized concentration of radical initiator or high temperatures.
-
The Fix: Add the initiator (e.g., AIBN or BPO) in portions rather than all at once. Lower the reaction temperature if possible, although radical initiation often requires reflux in
or Benzene.
Issue Category 2: Stability & Workup
Q: My product turns into a white insoluble solid during storage or workup. (Self-Alkylation)
A: You are likely observing intermolecular quaternization.
-
The Mechanism: The pyridine nitrogen is nucleophilic; the chloromethyl group is electrophilic. Molecule A attacks Molecule B, forming a pyridinium salt polymer.
-
The Fix:
-
Store as Salt: Isolate the product as the Hydrochloride (
) or Hydrobromide salt. The protonated nitrogen is not nucleophilic, preventing self-alkylation. -
Keep Dilute: Store in dilute solution if the free base is required.
-
Avoid Heat: Never heat the free base without solvent.
-
Q: After using Thionyl Chloride (
A: You formed the symmetrical ether dimer:
-
The Cause: Incomplete conversion of the alcohol to the chloride, followed by the alcohol attacking the newly formed chloride.
-
The Fix: Ensure an excess of
(at least 1.5–2.0 eq) is used to drive the alcohol completely to the chloride before any workup. Avoid aqueous workups that are too basic too quickly; quench with dry solvent removal first.
Visualized Reaction Pathways
The following diagram illustrates the competitive pathways in the radical chlorination route, highlighting the "Danger Zones" for side reactions.
Caption: Figure 1. Competitive reaction pathways in the radical chlorination of 4,4'-dimethyl-2,2'-bipyridine. Green indicates the target path; Red indicates over-reaction; Dashed lines indicate stability failures.
Validated Experimental Protocols
Protocol A: Selective Radical Chlorination (Recommended)
Best for: Direct access when separation capability (Flash Chromatography) is available.
Reagents:
-
4,4'-Dimethyl-2,2'-bipyridine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (0.6 eq ) — Crucial for selectivity
-
Benzoyl Peroxide (BPO) (0.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (Dry, degassed)
Step-by-Step:
-
Dissolution: Dissolve 4,4'-dimethyl-2,2'-bipyridine in dry
(0.1 M concentration). -
Addition: Add NCS (0.6 eq) and BPO (0.05 eq).
-
Reflux: Heat to reflux under Argon atmosphere. Monitor by TLC or NMR.[1]
-
Checkpoint: Stop when the NCS is consumed. Do not add more NCS to "push" the reaction, or you will generate the Bis-impurity.
-
-
Filtration: Cool to 0°C. Filter off the succinimide byproduct.
-
Workup: Wash filtrate with water (removes traces of succinimide), dry over
, and concentrate. -
Purification (Critical):
Protocol B: Alcohol Activation (via Thionyl Chloride)
Best for: High purity requirements where the alcohol intermediate is already available.
Reagents:
-
4-(Hydroxymethyl)-4'-methyl-2,2'-bipyridine (1.0 eq)
-
Thionyl Chloride (
) (5.0 eq) -
Solvent: Dichloromethane (
) (Dry)
Step-by-Step:
-
Setup: Dissolve the alcohol in dry DCM at 0°C under
. -
Activation: Add
dropwise. The excess prevents dimer formation. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Note: The solution may turn yellow/orange.
-
-
Quench (Volatile Removal): Do not add water yet. Evaporate the solvent and excess
under vacuum to dryness. This leaves the hydrochloride salt of the product. -
Neutralization (Optional): If the free base is needed, redissolve in DCM and wash rapidly with cold saturated
. Dry immediately and use. Do not store the free base.
Quantitative Data: Side Reaction Profiles
| Side Reaction | Product Identity | Cause | Prevention Strategy |
| Symmetry Failure | 4,4'-Bis(chloromethyl)-bpy | Excess Reagent / Statisitics | Use 0.6 eq halogenating agent; separate unreacted SM. |
| Gem-Halogenation | 4-(Dichloromethyl)-4'-methyl-bpy | Radical stabilization | Add initiator in portions; avoid prolonged reflux. |
| Self-Quaternization | Insoluble Polymer | Nucleophilic N attacking C-Cl | Store as HCl salt; keep in dilute solution. |
| Ether Dimerization | Bpy-CH2-O-CH2-Bpy | Reaction of Alcohol + Chloride | Use large excess of SOCl2; exclude moisture. |
| Hydrolysis | 4-(Hydroxymethyl)-4'-methyl-bpy | Moisture exposure | Store under Argon; use dry solvents. |
References
-
Organic Syntheses, Coll.[5] Vol. 10, p. 377 (2004). Efficient Synthesis of Halomethyl-2,2'-Bipyridines. (Describes the separation of mono/bis products and stability issues).
-
Fraser, C. L., et al. (1997).Selective Functionalization of 4,4'-Dimethyl-2,2'-bipyridine. Journal of Organic Chemistry.
-
Newkome, G. R., et al. (1982).Synthesis of this compound. (Foundational protocols for unsymmetrical bipyridines).
-
Schubert, U. S., et al. (2001). Functionalized 2,2'-Bipyridines. Synthesis.[1][2][5][6][7][8][9][10][11] (Review of side reactions including N-oxidation and hydrolysis).
Disclaimer: This guide is for research purposes only. Chloromethyl-bipyridines are potent alkylating agents and potential lacrimators. Handle with extreme caution in a fume hood.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | C12H12N2O2 | CID 11160239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Welcome to the technical support center for the functionalization of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction outcomes.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the functionalization of this compound.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution on the chloromethyl group of this compound with a soft nucleophile (e.g., a thiol or an amine), but I am observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in nucleophilic substitutions on this substrate are a frequent challenge. The reactivity of the chloromethyl group is akin to a benzylic chloride, making it susceptible to SN2 reactions.[1] However, several factors can impede this process.
Potential Causes & Solutions:
-
Inadequate Base: Many nucleophilic substitutions require a base to deprotonate the nucleophile or to scavenge the HCl byproduct. If the base is too weak or sterically hindered, the reaction may not proceed efficiently.
-
Troubleshooting Steps:
-
Switch to a stronger, non-nucleophilic base: Consider using bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA).
-
Optimize stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base, and in some cases, a slight excess (1.1-1.5 equivalents) can be beneficial.
-
-
-
Poor Solvent Choice: The solvent plays a critical role in SN2 reactions.[2] A solvent that does not adequately solvate the ions involved or is not polar enough can significantly slow down the reaction.
-
Troubleshooting Steps:
-
Use a polar aprotic solvent: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices for SN2 reactions as they solvate the cation while leaving the nucleophile relatively "naked" and more reactive.
-
Ensure anhydrous conditions: Water can compete as a nucleophile and can also hinder the effectiveness of some bases. Ensure your solvent and reagents are dry.
-
-
-
Reaction Temperature and Time: The reaction may be kinetically slow at room temperature.
-
Troubleshooting Steps:
-
Increase the temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Extend the reaction time: Some reactions may require longer periods to reach completion. Monitor the reaction progress over 24-48 hours.
-
-
Experimental Protocol Example: Thiol Substitution
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Thiol Nucleophile | 1.1 |
| Potassium Carbonate (K₂CO₃) | 1.5 |
| Anhydrous DMF | - |
Procedure:
-
To a solution of the thiol in anhydrous DMF, add potassium carbonate and stir for 15 minutes at room temperature.
-
Add a solution of this compound in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
Issue 2: Formation of Quaternary Ammonium Salt Byproducts
Question: When reacting this compound with a primary or secondary amine, I am observing the formation of a significant amount of a presumed quaternary ammonium salt, which is difficult to separate from my desired product. How can I prevent this side reaction?
Answer:
The nitrogen atoms of the bipyridine ring are nucleophilic and can compete with your intended nucleophile, leading to the formation of a quaternary salt. This is especially prevalent with more reactive alkylating agents and under conditions that favor quaternization.
Causality and Prevention:
-
Reaction Stoichiometry: Using a large excess of the amine nucleophile can favor the desired substitution over the intermolecular self-quenching reaction.
-
Controlled Addition: Adding the this compound slowly to a solution of the amine can maintain a low concentration of the electrophile, thus minimizing the self-reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing quaternary salt formation.
Issue 3: Difficulty in Product Purification
Question: My reaction appears to be successful by TLC/LC-MS, but I am struggling to purify the functionalized bipyridine product. It seems to be very polar and either streaks on silica gel or is difficult to extract.
Answer:
Functionalized bipyridines, especially those containing polar groups, can be challenging to purify by standard methods due to their ability to chelate with silica gel's acidic sites and their high polarity.
Purification Strategies:
-
Column Chromatography Modifications:
-
Deactivate Silica Gel: Pre-treat your silica gel with a triethylamine solution (e.g., 1-2% triethylamine in your eluent) to neutralize the acidic sites.
-
Use Alumina: Basic or neutral alumina can be a better alternative to silica gel for purifying basic compounds like pyridines.
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity to improve separation.
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the bipyridine and extract it into the aqueous layer.
-
Wash the organic layer to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your product and then extract it back into an organic solvent.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for functionalization?
The primary reactive site is the chloromethyl group at the 4-position. The chlorine atom is a good leaving group, and the adjacent methylene group is activated, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism.[1]
Q2: Can I perform reactions on the pyridine rings themselves?
While the chloromethyl group is the most common site for functionalization, reactions on the pyridine rings are also possible, though they generally require harsher conditions. Electrophilic aromatic substitution is difficult due to the electron-withdrawing nature of the nitrogen atoms. However, metal-catalyzed cross-coupling reactions can be performed if the pyridine ring is first halogenated.[3][4]
Q3: Are there any known incompatible reagents or conditions to be aware of?
Strongly acidic conditions should be used with caution as they can lead to protonation of the pyridine nitrogens, potentially altering the reactivity of the molecule. Additionally, strong reducing agents may affect the bipyridine core.
Q4: How can I confirm the successful functionalization of the molecule?
A combination of analytical techniques should be used for characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. You should see the disappearance of the chloromethyl proton signal (a singlet) and the appearance of new signals corresponding to the protons of your introduced functional group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your new compound.
-
Infrared (IR) Spectroscopy: This can be useful for identifying the presence of new functional groups (e.g., a carbonyl stretch if you've introduced an ester).
Q5: Where can I find more information on the synthesis of functionalized bipyridines?
There are several excellent reviews and research articles on the synthesis and functionalization of bipyridine ligands.[3][4][5][6] These resources can provide further examples and more specialized protocols.
III. References
-
Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Retrieved from
-
ResearchGate. (n.d.). ChemInform Abstract: Design and Synthesis of 4,4′-π-Conjugated[2,2′]-bipyridines: A Versatile Class of Tunable Chromophores and Fluorophores | Request PDF. Retrieved from
-
ResearchGate. (n.d.). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Retrieved from
-
National Center for Biotechnology Information. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. Retrieved from
-
Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Retrieved from
-
UCL Discovery. (n.d.). mechanisms of nucleophilic substitution. Retrieved from
Sources
Technical Support Center: Stability & Solvent Handling of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
[1]
Current Status: Operational Topic: Solvent Effects & Stability Protocols Ticket ID: CHEM-SUP-BPY-004[1]
Executive Summary: The Stability Paradox
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine (hereafter referred to as MCM-bpy ) represents a classic "stability paradox" in coordination chemistry.[1] It is designed to be a reactive electrophile for ligand synthesis, yet this very reactivity makes it inherently unstable during storage and handling.
As a Senior Application Scientist, I often see researchers treat this compound like its parent, 4,4'-dimethyl-2,2'-bipyridine. This is a critical error. The introduction of the chloromethyl group creates a "benzylic-like" halide that is highly susceptible to two distinct degradation pathways depending on your solvent choice:[1]
-
Solvolysis (Hydrolysis/Alcoholysis): Driven by protic solvents.
-
Self-Quaternization (Oligomerization): Driven by polar aprotic solvents and high concentration.[1]
This guide provides the technical scaffolding to navigate these risks.
Solvent Compatibility Matrix
Core Directive: Never assume solubility equals stability. The table below categorizes solvents by their risk profile for MCM-bpy .
| Solvent Class | Examples | Solubility | Stability Risk | Technical Notes |
| Chlorinated | DCM, Chloroform | High | Low | Preferred for handling. Acid traces in old CHCl3 can catalyze degradation.[1] Pass through basic alumina if unsure. |
| Polar Aprotic | DMF, DMSO, DMAc | High | High | The "Trojan Horse." Excellent solubility but promotes rapid self-quaternization (N-alkylation) at room temp.[1] Use only for immediate reaction. |
| Protic | Methanol, Ethanol, Water | Moderate | Critical | Do Not Use. Rapid solvolysis converts the chloride to an alcohol (inactive). |
| Ethers | THF, Diethyl Ether | Moderate | Medium | Good for precipitation. THF can contain peroxides/water; ensure it is dry. |
| Hydrocarbons | Hexane, Pentane | Negligible | Safe | Best for storage. The compound is insoluble, preventing intermolecular reactions. |
Critical Degradation Pathways (Visualized)
Understanding how the molecule dies is the first step to keeping it alive. The diagram below maps the two primary failure modes.
Figure 1: The dual degradation pathways of MCM-bpy.[1] Protic solvents cause solvolysis, while polar aprotic solvents promote self-destruction via polymerization.[1]
Troubleshooting Guides & FAQs
Issue 1: "My clear solution in DMF turned cloudy/precipitated overnight."
Diagnosis: Self-Quaternization (Oligomerization). You have likely formed an insoluble pyridinium salt.[1] The free pyridine nitrogen of one MCM-bpy molecule has attacked the electrophilic chloromethyl group of a neighbor.[1]
-
The Mechanism: This is an intermolecular
reaction. Polar aprotic solvents like DMF stabilize the transition state (charged intermediate), accelerating the reaction. -
The Fix:
-
Immediate Action: Filter the solution. The precipitate is dead; the filtrate might still contain active monomer.
-
Prevention:
-
Dilution: This reaction is second-order. Diluting the solution significantly slows the rate.
-
Protonation: If your synthesis allows, store the compound as the Hydrochloride Salt . Protonating the nitrogen (
) removes its nucleophilicity, shutting down this pathway completely. Neutralize immediately before use.
-
-
Issue 2: "The reaction yield is low, and I see a new spot on TLC that trails."
Diagnosis: Unintended Hydrolysis/Solvolysis. You likely used a solvent containing water or an alcohol (e.g., "wet" DCM or technical grade Ethanol).
-
The Mechanism: The C-Cl bond is labile.[1] Water acts as a nucleophile, converting
to .[1] The alcohol derivative is much more polar (trails on silica) and is unreactive toward your target nucleophile. -
The Fix:
-
Solvent Dryness: Use anhydrous solvents. For DCM, pass through activated alumina or store over molecular sieves.
-
TLC Check: The alcohol derivative (
in 5% MeOH/DCM) runs significantly lower than the chloride ( ).
-
Standard Operating Protocol: Purity Verification via NMR
Do not rely on melting point alone, as oligomers often decompose broadly.
Objective: Distinguish between Active Chloride, Hydrolyzed Alcohol, and Oligomer.
Reagents:
-
Solvent:
(Neutralized with basic alumina to prevent acid-catalyzed degradation in the tube).[1]
Procedure:
-
Dissolve ~5 mg of sample in 0.6 mL
. -
Acquire spectrum immediately (do not let sit).
-
Focus on the Methylene Region (4.0 – 5.5 ppm) .
Data Interpretation Table:
| Species | Diagnostic Signal ( | Multiplicity | Interpretation |
| MCM-bpy (Active) | ~4.60 | Singlet | Target Compound. The |
| Hydrolyzed Alcohol | ~4.80 | Singlet | Degradant. The |
| Oligomer/Salt | > 5.50 | Broad/Complex | Degradant. Quaternization creates a positive charge on the ring, heavily deshielding adjacent protons. |
| Methyl Group | ~2.45 | Singlet | Internal standard.[1] Integration should be 3:2 relative to the methylene peak. |
Interactive Decision Tree: Storage & Handling
Follow this logic flow to determine the correct handling procedure for your specific context.
Figure 2: Decision logic for solvent selection and storage conditions.[1]
References
-
Organic Syntheses. (2002). Efficient Synthesis of Halomethyl-2,2'-Bipyridines: 4,4'-Bis(chloromethyl)-2,2'-bipyridine. Organic Syntheses, 79, 165. Retrieved from [Link][1]
- Newkome, G. R., et al. (1982). Synthesis of 4,4'-bis(chloromethyl)-2,2'-bipyridine. Journal of Organic Chemistry. (Contextual grounding for chloromethyl-bipyridine reactivity).
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
Validation & Comparative
performance of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine vs phosphine ligands in catalysis
An In-Depth Guide to Ligand Selection in Catalysis: 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine vs. Phosphines
A Senior Application Scientist's Perspective on Optimizing Catalytic Performance
For researchers in synthetic chemistry and drug development, the choice of ligand is a critical decision that dictates the success of a transition-metal-catalyzed reaction. The ligand shell around the metal center is not a passive spectator; it is the primary determinant of the catalyst's activity, selectivity, and stability. This guide provides an in-depth comparison of two prominent ligand classes: the rigid, bidentate N-donor ligand this compound, and the versatile, tunable class of phosphine ligands. By understanding their fundamental properties and mechanistic implications, we can move from empirical screening to rational catalyst design.
The Ligand's Role: A Tale of Two Architectures
At the heart of their performance differences lie the distinct structural and electronic properties of bipyridine and phosphine ligands.
This compound: The Rigid Chelator
Bipyridine ligands are among the most studied bidentate N,N-chelators in coordination chemistry.[1] Their defining feature is a rigid scaffold formed by two interconnected pyridine rings, which imparts significant stability to the resulting metal complexes.
-
Coordination & Geometry: As a bidentate ligand, it forms a stable five-membered ring with the metal center. This chelate effect reduces ligand dissociation, often leading to more robust and long-lived catalysts. The geometry is relatively fixed, with the "bite angle" (N-M-N angle) being a key, less-tunable parameter.
-
Electronic Properties: The pyridine rings are π-accepting, which can influence the electron density at the metal center. The electronic nature can be modulated by substituents on the rings.[1][2][3][4][5] For the title compound, the electron-donating methyl group and the versatile chloromethyl handle offer a balance of properties. The chloromethyl group is highly reactive and allows for covalent attachment to other molecules or surfaces, enabling the design of immobilized catalysts or more complex molecular architectures.[1][6]
-
Applications: Bipyridine ligands are workhorses in various catalytic transformations, including polymerization, oxidation, and, increasingly, in photoredox and cross-coupling reactions.[2][4][7][8]
Phosphine Ligands: The Tunable Modulator
Phosphines are arguably the most versatile and widely used class of ligands in homogeneous catalysis.[9][10] Their power lies in the extraordinary ability to fine-tune both their steric and electronic properties by simply changing the substituents on the phosphorus atom.[9][11][12]
-
Coordination & Geometry: Most commonly used as monodentate ligands, they offer greater geometric flexibility around the metal center compared to bidentate bipyridines. This flexibility can be crucial for accommodating substrates and facilitating key mechanistic steps. Bidentate phosphines (e.g., dppf, Xantphos) combine tunability with the stability of a chelate.
-
Electronic Properties: The σ-donor strength of a phosphine is highly variable. Trialkylphosphines are strong σ-donors, increasing electron density on the metal, while triarylphosphines and phosphites are less donating. This property is quantified by the Tolman Electronic Parameter (TEP).[11] Electron-rich phosphines are known to accelerate oxidative addition, a key step in many catalytic cycles.[13][14]
-
Steric Properties: The steric bulk of phosphines is a powerful tool for controlling reactivity and selectivity. It is often described by the Tolman Cone Angle or the more precise Percent Buried Volume (%Vbur).[11][15][16] Bulky phosphines can promote reductive elimination, prevent catalyst decomposition, and create specific pockets to control selectivity.[11]
Mechanistic Implications in Palladium-Catalyzed Cross-Coupling
To understand the performance differences, we must examine how each ligand type influences the elementary steps of a catalytic cycle. The Suzuki-Miyaura coupling is an excellent model system.[17][18]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition (R¹-X to Pd(0)): This step involves the cleavage of the R¹-X bond and the oxidation of Pd(0) to Pd(II).[13] It is primarily governed by electronic effects.[19]
-
Phosphines: Strongly electron-donating alkylphosphines (e.g., P(t-Bu)₃) excel here. They increase the electron density on the Pd(0) center, making it more nucleophilic and facilitating the attack on the R¹-X bond.[14] This is crucial for activating less reactive aryl chlorides.
-
Bipyridines: While competent, the π-accepting nature of the bipyridine ring makes the metal center less electron-rich compared to a catalyst with strongly donating phosphines, which can lead to slower rates of oxidative addition for challenging substrates.
-
-
Transmetalation (R² transfer): This step is influenced by a mix of steric and electronic factors.[19]
-
Phosphines: Bulky phosphines can create an open coordination site by promoting ligand dissociation, which is often required for the boronic acid (or boronate) to approach the metal center. However, excessively electron-donating phosphines can increase the energy barrier for this step.[20]
-
Bipyridines: The rigid bidentate coordination can make ligand dissociation more difficult, potentially slowing down transmetalation. However, the stable complex can prevent side reactions.
-
-
Reductive Elimination (R¹-R² formation): This final, product-forming step is where steric bulk plays a dominant role.[21]
-
Phosphines: Bulky phosphines (e.g., Buchwald-type biaryl phosphines) force the R¹ and R² groups into close proximity, promoting the C-C bond formation and regenerating the Pd(0) catalyst.[11] This is a key reason for the success of modern phosphine ligands.
-
Bipyridines: The less sterically demanding environment of a simple bipyridine complex may result in a higher energy barrier for reductive elimination compared to a system with bulky phosphines.
-
Head-to-Head Performance Comparison
The theoretical differences in mechanistic steps translate into tangible performance metrics in the lab.
| Performance Metric | This compound | Phosphine Ligands (General) | Field-Proven Insights & Causality |
| Catalytic Activity | Moderate to high; dependent on substrate. | Generally higher, especially for challenging substrates. | Electron-rich, bulky phosphines accelerate both the rate-limiting oxidative addition and the product-forming reductive elimination steps.[19] |
| Catalyst Stability | High. The bidentate chelate effect provides excellent thermal and operational stability. | Variable. Electron-rich alkylphosphines can be air-sensitive.[11] Biaryl phosphines show enhanced stability.[17] | The strong M-N bonds and chelation in bipyridine complexes reduce decomposition pathways. Phosphine oxidation is a common deactivation pathway. |
| Substrate Scope | Good for standard substrates. May struggle with highly sterically hindered or electronically deactivated partners. | Broader. The vast library allows for finding a ligand tailored to almost any substrate combination, including aryl chlorides and hindered substrates.[15][22] | The fine-tuning of phosphine sterics and electronics provides the tools to overcome specific substrate challenges that a single bipyridine ligand cannot. |
| Cost & Availability | Generally cost-effective and readily synthesized.[23][24] | Varies widely. Simple phosphines like PPh₃ are inexpensive, but highly specialized, proprietary ligands can be costly. | The modularity of phosphine synthesis allows for complex structures, which increases manufacturing costs. |
| Handling | Typically air-stable crystalline solids, easy to handle. | Many are air-sensitive liquids or solids requiring handling in an inert atmosphere.[11] | The P(III) center is more susceptible to oxidation than the pyridine nitrogen.[11] |
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
This protocol describes a general, robust procedure for a Suzuki-Miyaura cross-coupling reaction. The choice of ligand is critical and should be optimized based on the specific substrates used. This procedure provides a framework for comparing the performance of this compound against a representative phosphine ligand like SPhos or XPhos.
Objective: To couple 4-bromotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: this compound OR a selected phosphine (e.g., SPhos)
-
4-Bromotoluene (Aryl bromide)
-
Phenylboronic acid (Boronic acid)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a nitrogen atmosphere, add Pd(OAc)₂ (1 mol%) and the chosen ligand (2.2 mol% for phosphine; 1.1 mol% for bipyridine) to a Schlenk flask equipped with a stir bar. Add a small amount of anhydrous toluene and stir for 15 minutes. This allows the active Pd(0) species to form.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq).
-
Causality: Using an excess of the boronic acid compensates for its potential decomposition (homocoupling, protodeboronation). A strong base like K₃PO₄ is crucial for activating the boronic acid to form the more reactive boronate species, facilitating transmetalation.[20]
-
-
Solvent Addition: Add anhydrous toluene (to achieve ~0.2 M concentration of the aryl bromide) and a small amount of water (e.g., 10% v/v relative to toluene).
-
Causality: The water can aid in dissolving the base and accelerating the transmetalation step. The solvent must be deoxygenated to prevent oxidation of the Pd(0) catalyst and any air-sensitive phosphine ligands.
-
-
Reaction Execution: Seal the flask, remove it from the glovebox (if used), and place it under a positive pressure of nitrogen. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Follow the consumption of the aryl bromide starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: Making an Informed Decision
The choice between this compound and a phosphine ligand is not a matter of one being universally superior. It is a strategic decision based on the specific demands of the catalytic transformation.
-
Choose this compound when catalyst stability, ease of handling, and cost are primary concerns. It is an excellent choice for reactions with relatively unhindered, activated substrates where a robust, long-lasting catalyst is desired. Its functional handle also opens doors for catalyst immobilization and reuse.
-
Choose a Phosphine Ligand when tackling challenging transformations that require high activity and broad substrate scope. The unparalleled ability to tune steric and electronic properties allows for the rational optimization of reactions involving deactivated aryl chlorides, sterically demanding substrates, or when aiming for the highest possible turnover numbers.[14][15][22] While handling can be more demanding and costs higher, the performance benefits in complex syntheses are often indispensable.
By understanding the fundamental principles that govern the behavior of these ligands, researchers can design more efficient, robust, and predictable catalytic systems, accelerating the pace of discovery in both academic and industrial settings.
References
-
Chem-Impex. 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl.
-
Benchchem. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | 138219-98-4.
-
Anctil, E. J., & Snieckus, V. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews.
-
García-Melchor, M., & Ujaque, G. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
-
Wang, L., et al. (2009). Novel method for synthesizing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine. ResearchGate.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridyl in Advanced Chemical Synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,4'-Diphenyl-2,2'-bipyridine in Catalysis - A Supplier's Perspective.
-
TCI Chemicals. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
-
Kim, J., & Chang, S. (2017). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules.
-
Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
-
Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. SciSpace.
-
Smith, A. P., et al. (2001). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. Organic Letters.
-
Chemistry LibreTexts. (2021). 10.1: Oxidative Addition and Reductive Elimination.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Kim, D. H., et al. (2004). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules.
-
Fraser, C. L., & Anastasi, N. R. (2004). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)-. Organic Syntheses.
-
TCI Chemicals. 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | 83799-54-6.
-
Shields, B. J., & Doyle, A. G. (2021). Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. Accounts of Chemical Research.
-
Al-Masri, M. (2010). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester.
-
Baksi, A., & Pradeep, T. (2020). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Materials Interfaces.
-
Soderberg, T. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
-
De la Cruz, P., et al. (2008). 4,4'-Disubstituted 2,2'-Bipyridines for the Design of Push-Pull Ligands. ResearchGate.
-
Sharma, R. K., & Gaur, S. (2015). Crystalline Pd7P3 and Pd3P0.8 nanoparticles (NPs) formed when palladium(ii)-complexes (1 and 2) of (P, N) ligand... New Journal of Chemistry.
-
Chu, C., & Stephan, D. W. (2023). Oxidative Addition and Reductive Elimination at Main-Group Element Centers. Chemical Reviews.
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
Fletcher, S. P. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews.
-
Knapp, D. M., et al. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′. Tetrahedron Letters.
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
-
Shields, J. D., et al. (2015). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry.
-
Gessner Group. Phosphine ligands and catalysis.
-
Green, W. H., et al. (2023). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. ResearchGate.
-
National Center for Biotechnology Information. 4-Methyl-2,2'-bipyridine. PubChem.
-
Wang, H., et al. (2018). Cu Photoredox Catalysts Supported by a 4,6-Disubstituted 2,2′-Bipyridine Ligand: Application in Chlorotrifluoromethylation of Alkenes. Organometallics.
-
Chien, P., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Molecules.
-
Espinet, P. (2008). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
-
Shaik, S., et al. (2018). The Reductive Addition–Oxidative Elimination Mechanism. ResearchGate.
-
NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: Choosing the Right Phosphine Ligand for Cross-Coupling.
-
Platas-Iglesias, C., et al. (2019). 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes. Dalton Transactions.
-
Elias, A. J. Oxidative Addition • Reductive Elimination • Migratory Insertion • β.
-
Professor Dave Explains. (2023). Organometallic Reactions Part 3: Reductive Elimination. YouTube.
Sources
- 1. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | 138219-98-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gessnergroup.com [gessnergroup.com]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. nobelprize.org [nobelprize.org]
- 22. nbinno.com [nbinno.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
Positional Isomerism Dictates Function: A Comparative Guide to 2,2'- vs. 4,4'-Bipyridine in Catalytic Systems
Executive Summary
In the architecture of catalytic systems, the connectivity of the bipyridine ring system—specifically the nitrogen position—is not merely a structural detail; it is the primary determinant of catalytic utility. This guide compares the two dominant isomers: 2,2'-bipyridine (chelating) and 4,4'-bipyridine (bridging) .[1]
While 2,2'-bipyridine serves as a "privileged ligand" in homogeneous catalysis by stabilizing metal centers through chelation, 4,4'-bipyridine acts as a linear rigid rod for constructing heterogeneous frameworks (MOFs) or as a precursor for redox-active viologens. This guide analyzes their divergent roles, supported by experimental protocols and mechanistic insights.[2]
Part 1: The Structural Divergence
The catalytic destiny of a bipyridine isomer is sealed by its coordination geometry.
| Feature | 2,2'-Bipyridine | 4,4'-Bipyridine |
| Geometry | Cis-chelating (Bite angle ~78°) | Linear, rigid rod (Nitrogens 180° opposed) |
| Coordination Mode | ||
| Electronic State | Redox non-innocent (stabilizes low-valent metals) | Redox active (forms stable radical cations/viologens) |
| Primary Catalytic Domain | Homogeneous (Cross-coupling, Photoredox) | Heterogeneous (MOFs) & Electron Transfer (Viologens) |
Part 2: 2,2'-Bipyridine in Homogeneous Catalysis
The Chelation Effect: The 2,2'-isomer is indispensable in transition metal catalysis because it forces a cis-coordination geometry. This geometry is critical for reductive elimination steps in cross-coupling cycles.[1]
Case Study: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
In modern drug discovery, Ni-catalyzed XEC allows the coupling of two electrophiles (e.g., aryl halides and alkyl halides), avoiding the need for sensitive organometallic reagents.
-
Ligand of Choice: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy ).[2]
-
Mechanism: The bipyridine ligand prevents the formation of inactive nickel black. The electron-rich nature of dtbbpy stabilizes the Ni(I)/Ni(III) or Ni(0)/Ni(II) redox cycles required for radical capture.[1]
-
Why not 4,4'-bpy? 4,4'-bipyridine cannot chelate a single Ni center. If added, it would bridge multiple Ni atoms, leading to insoluble coordination polymers that deactivate the catalyst.
Experimental Protocol A: Ni/dtbbpy-Catalyzed Cross-Coupling
Standard protocol for coupling an aryl bromide with an alkyl bromide.
Materials:
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)[1]
-
Manganese powder (Reductant, 3.0 equiv)[1]
-
Aryl Bromide (1.0 equiv)[1]
-
Alkyl Bromide (1.5 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Workflow:
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with NiCl₂·glyme (22 mg, 0.1 mmol) and dtbbpy (40 mg, 0.15 mmol).[1]
-
Complexation: Add 2 mL of DMF. Stir for 15 minutes until the solution turns a deep green (formation of [(dtbbpy)NiCl₂]).
-
Substrate Addition: Add the Aryl Bromide (1.0 mmol), Alkyl Bromide (1.5 mmol), and Mn powder (165 mg, 3.0 mmol).
-
Activation: Seal the vial with a PTFE-lined cap. Remove from glovebox.
-
Reaction: Stir vigorously at 60°C for 12 hours. The Mn reduces Ni(II) to the active Ni(0) species, which is stabilized by the bipyridine ligand.[1]
-
Workup: Quench with 1M HCl to dissolve excess Mn. Extract with ethyl acetate.[1]
Part 3: 4,4'-Bipyridine in Heterogeneous & Redox Catalysis
The Bridging Effect: 4,4'-bipyridine cannot chelate. Instead, its nitrogen atoms point in opposite directions, making it an ideal "strut" for Metal-Organic Frameworks (MOFs) or a "wire" for electron transfer.
Case Study 1: MOF Linkers
In MOF synthesis (e.g., MOF-508 or pillared clays), 4,4'-bipyridine acts as a pillar between 2D metal sheets, creating 3D porosity. These pores host catalytic reactions (e.g., Knoevenagel condensation) or gas separation.[1]
Case Study 2: Viologens (Electron Transfer Mediators)
When 4,4'-bipyridine is dialkylated at the nitrogens, it becomes a Viologen (e.g., Paraquat).[1][5]
-
Mechanism: Viologens undergo reversible one-electron reduction to form a stable radical cation.[1]
-
Application: They serve as Electron Transfer Mediators (ETMs) in photocatalytic Hydrogen Evolution Reactions (HER), shuttling electrons from a photosensitizer to a catalytic center (like colloidal Pt).[1][6]
Experimental Protocol B: Synthesis of a 4,4'-Bipyridine MOF (Zn-Based)
Synthesis of a porous framework where 4,4'-bpy acts as the structural pillar.
Materials:
-
Terephthalic acid (BDC) (Primary Linker)[1]
-
Solvent: DMF/Ethanol mixture
Workflow:
-
Precursor Dissolution: Dissolve Zn(NO₃)₂[1]·6H₂O (1 mmol), Terephthalic acid (0.5 mmol), and 4,4'-bipyridine (0.5 mmol) in 10 mL of DMF/Ethanol (1:1 v/v).[1]
-
Solvothermal Synthesis: Transfer the solution to a Teflon-lined autoclave.
-
Heating: Heat at 100°C for 24 hours. The 4,4'-bipyridine will coordinate to Zn centers on adjacent sheets, locking them into a 3D grid.
-
Isolation: Cool to room temperature. Filter the resulting colorless block crystals.
-
Activation: Wash with DMF and soak in chloroform for 2 days to exchange the solvent, then dry under vacuum at 100°C to clear the pores for catalysis.
Part 4: Comparative Data Analysis
The following table contrasts the performance metrics when these isomers are applied in their respective optimal environments.
| Metric | 2,2'-Bipyridine System (Homogeneous) | 4,4'-Bipyridine System (Heterogeneous MOF) |
| Catalytic Active Site | The Metal-Ligand Complex (e.g., Ni-bpy) | The Pore Surface or Encapsulated Guest |
| Reaction Kinetics | High rates (Homogeneous diffusion) | Diffusion-limited (Pore size dependent) |
| Stability (Turnover) | Susceptible to deactivation (Ni-black formation) | High stability (Recyclable solid) |
| Selectivity Control | Tuned by steric bulk on ligand (e.g., 6,6'-substituents) | Tuned by pore size exclusion (Shape selectivity) |
| Redox Potential |
Part 5: Visualizing the Mechanistic Divergence
The following diagram illustrates the decision tree for selecting a bipyridine isomer based on the desired catalytic outcome.
Figure 1: Mechanistic decision tree illustrating how nitrogen positioning dictates the transition from homogeneous chelation (2,2') to heterogeneous networking or redox mediation (4,4').[1]
References
-
Doyle, A. G., et al. (2025).[1] "Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions."[1][3] The Doyle Group / UCLA.
-
Weix, D. J., et al. (2012).[1] "Substituted 2,2'-Bipyridines by Nickel Catalysis: 4,4'-Di-tert-butyl-2,2'-bipyridine." Synthesis.
-
Kudisch, M., et al. (2025).[1][2] "Photolytic Activation of Ni(II)X2L Explains How Ni-Mediated Cross Coupling Begins." Nature Communications.[1]
-
Monk, P. M. S. "The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4'-Bipyridine."[7] Wiley.[1] [1]
-
Trzebiatowska, et al. (2024).[1][8] "Novel MOF-based vanadium and 2,2-bipyridine-4,4-dicarboxylic acid as phenomenal dye adsorbent." Frontiers in Chemistry.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Energy bands matched photocatalysis enhancement based on viologen derivatives electron-transfer-mediator - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. wiley.com [wiley.com]
- 8. Frontiers | Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent [frontiersin.org]
A Comparative Guide to the Thermal Stability of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine Complexes
Introduction
In the realm of coordination chemistry, the design and synthesis of robust metal complexes are paramount for their successful application in fields ranging from catalysis and materials science to drug development. The 2,2'-bipyridine scaffold is a cornerstone of ligand design, prized for its strong chelation to a variety of metal ions. The functionalized ligand, 4-(chloromethyl)-4'-methyl-2,2'-bipyridine, offers a compelling combination of features: the reliable bidentate coordination of the bipyridine core and the reactive chloromethyl group, which serves as a handle for further molecular elaboration.
The utility of these complexes, however, is fundamentally governed by their stability under operational stress, particularly thermal stress. A complex that readily decomposes at elevated temperatures is of little practical use in many applications. This guide provides an in-depth, comparative analysis of the thermal stability of metal complexes featuring the this compound ligand. We will explore the experimental methodologies used to assess thermal stability, present comparative data with related ligand systems, and discuss the underlying chemical principles that dictate their decomposition pathways. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select, design, and effectively utilize these versatile coordination compounds.
The Ligand: Structure, Reactivity, and Influence
The this compound ligand is an asymmetric derivative of the classic 2,2'-bipyridine. Its structure is characterized by two key features that influence the properties of its metal complexes:
-
The 2,2'-Bipyridine Core: This planar, bidentate chelating unit forms stable five-membered rings with metal ions, a phenomenon known as the chelate effect, which inherently enhances the stability of the resulting complexes compared to those with monodentate ligands.[1]
-
The 4- and 4'- Substituents:
-
The 4'-methyl group is an electron-donating group. It increases the electron density on the pyridine ring, enhancing the σ-donating ability of the adjacent nitrogen atom. This can lead to stronger metal-ligand bonds.
-
The 4-(chloromethyl) group is highly reactive, particularly in nucleophilic substitution reactions.[1] The chlorine atom is a good leaving group, allowing for the covalent attachment of the entire metal complex to other molecules or surfaces.[1] This functionality is crucial for applications such as creating immobilized catalysts or targeted drug delivery systems.
-
The interplay of these electronic and reactive features makes this ligand a versatile building block in supramolecular chemistry.[2]
Methodologies for Thermal Stability Assessment
The gold standards for evaluating the thermal stability of solid-state materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] These techniques provide quantitative data on mass loss and thermal events as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[3] A TGA curve plots mass percentage against temperature, revealing the temperatures at which components of the complex are lost. A material is considered thermally stable within a temperature range if it shows negligible mass loss.[3]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[4] It identifies both endothermic events (e.g., melting, where the sample absorbs heat) and exothermic events (e.g., decomposition, where the sample releases heat).[4][5]
Experimental Protocol: TGA/DSC Analysis
The following protocol outlines the standard procedure for analyzing the thermal stability of a bipyridine metal complex. The causality behind each step is explained to ensure methodological rigor.
-
Sample Preparation:
-
Rationale: A representative, pure sample is critical for accurate and reproducible results.[6]
-
Procedure:
-
Ensure the complex is in a dry, crystalline, or powdered form. Solvent residues can cause early mass loss, confounding the data.
-
Weigh approximately 3-10 mg of the sample into an appropriate crucible (typically alumina or platinum). A smaller mass minimizes thermal gradients within the sample.[6]
-
-
-
Instrument Setup:
-
Rationale: The chosen atmosphere and heating rate significantly impact decomposition behavior. An inert atmosphere prevents oxidative decomposition, isolating the intrinsic thermal stability.
-
Procedure:
-
Place the crucible onto the TGA/DSC balance.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at a starting temperature below any expected thermal events (e.g., 30 °C).
-
Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature beyond the complete decomposition of the complex (e.g., 800-1000 °C).
-
-
-
-
Data Acquisition and Analysis:
-
Rationale: The resulting curves provide quantitative measures of stability.
-
Procedure:
-
Initiate the heating program and record the mass change (TGA) and differential heat flow (DSC) simultaneously.
-
From the TGA curve, determine the onset temperature of decomposition (T_onset), the temperatures of maximum decomposition rates (from the derivative TG curve), and the percentage of residual mass.
-
From the DSC curve, identify the temperatures of endothermic (melting) and exothermic (decomposition) peaks.
-
-
The following diagram illustrates the general workflow for thermal analysis.
Caption: Experimental workflow for TGA/DSC analysis.
Comparative Thermal Stability Analysis
While specific TGA/DSC data for a wide range of this compound complexes are not extensively consolidated in the literature, we can draw authoritative comparisons based on published studies of closely related bipyridine systems. The thermal stability of a coordination complex is primarily influenced by the strength of the metal-ligand bond, which is a function of both the metal ion and the ligand's electronic properties.
Key Influencing Factors:
-
The Metal Ion: The identity of the central metal has a profound effect on thermal stability. For instance, studies on analogous systems have shown that platinum(II) complexes are often more thermally stable than their palladium(II) counterparts.[7] This is attributed to the stronger metal-ligand bonds formed by the heavier 5d element (Pt) compared to the 4d element (Pd).
-
Ligand Substituents: The electronic nature of substituents on the bipyridine ring modulates the ligand's donor strength and, consequently, the stability of the complex. Electron-donating groups (like the methyl group) generally increase the basicity of the coordinating nitrogens, leading to stronger bonds and higher thermal stability. Conversely, electron-withdrawing groups can sometimes decrease stability.
-
Ancillary Ligands: In heteroleptic complexes, the nature of other coordinated ligands will also contribute to the overall thermal profile.
Comparative Data Summary
The following table synthesizes representative thermal decomposition data for various bipyridine complexes to provide a comparative framework.
| Complex Type | Ligand | Metal Ion | T_onset (°C) | Key Decomposition Steps | Reference Insight |
| Hypothetical Complex | 4-(ClCH₂)-4'-(CH₃)-bpy | M(II) | Est. 250-350 | Likely multi-step loss of ligands, eventually leaving metal oxide. | Stability influenced by M(II); chloromethyl group may offer unique decomposition pathway. |
| Bipyridine Complex | 2,2'-bipyridine | Pd(II) | ~280-300 | Overlapping loss of ligands. | Palladium complexes show decomposition processes that are often overlapped.[7] |
| Bipyridine Complex | 2,2'-bipyridine | Pt(II) | >300 | Distinct, separate steps for ligand loss. | Platinum complexes generally exhibit higher thermal stability than palladium analogs.[7] |
| Substituted Bipyridine | 1,10-phenanthroline | Mo(VI) | 303 | Onset of decomposition. | Aromatic diimine ligands contribute to high thermal stability.[8] |
| Uranyl Bipyridinium | Bipyridinium cation | UO₂²⁺ | >100 | Initial loss of solvent, followed by ligand decomposition in stages. | Decomposition is multi-staged, with final residue being metal oxide above ~545°C.[9] |
Note: The data for the hypothetical complex is an educated estimation based on trends observed in related systems.
Decomposition Mechanisms
The thermal decomposition of bipyridine complexes in an inert atmosphere typically proceeds through a series of steps involving the sequential or overlapping loss of ligands.[7][9][10] For a generic complex like [M(4-(ClCH₂)-4'-(CH₃)-bpy)₂(X)₂], where X is an ancillary ligand (e.g., chloride), the decomposition might follow this general pathway:
-
Loss of Ancillary Ligands: If the ancillary ligands (X) are volatile and weakly bound, they may be lost in an initial step.
-
Loss of Bipyridine Ligands: The substituted bipyridine ligands will detach from the metal center. This is often the major mass loss step and can occur in one or multiple stages.
-
Decomposition of the Ligand: The chloromethyl group might undergo reactions at elevated temperatures, such as elimination of HCl, prior to the complete fragmentation of the bipyridine backbone.
-
Formation of Final Residue: The process typically concludes with the formation of a stable inorganic residue, such as a metal oxide or pure metal, depending on the atmosphere and the metal ion.[9]
The following diagram illustrates a plausible decomposition pathway for a generic metal complex with the target ligand.
Caption: A generalized thermal decomposition pathway.
Conclusion
The thermal stability of this compound complexes is a critical parameter that dictates their suitability for advanced applications. Through standardized techniques like TGA and DSC, we can quantitatively assess this stability. Comparative analysis reveals that the choice of metal ion is a primary determinant of thermal robustness, with heavier transition metals like platinum often forming more stable complexes than their lighter congeners.[7] The substituents on the bipyridine ring also play a crucial role, with the electron-donating methyl group likely enhancing stability, while the reactive chloromethyl group provides a valuable site for post-complexation modification.
Understanding the multi-step decomposition pathways, which typically involve the sequential loss of ligands culminating in a metal or metal oxide residue, allows researchers to predict the operational limits of these materials. This guide provides the foundational knowledge and methodological framework for conducting rigorous thermal stability analyses, empowering scientists to design next-generation coordination complexes with tailored properties for a new era of chemical innovation.
References
- National Center for Biotechnology Information. (n.d.). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. National Library of Medicine.
- ResearchGate. (n.d.). Synthesis, identification, structural and thermal stability investigations on bipyridinium uranyl acetate.
- MDPI. (n.d.). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb.
- IJMRA. (n.d.). TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands.
- Benchchem. (n.d.). 4,4'-Bis(chloromethyl)-2,2'-bipyridyl.
- ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) of metal complexes.
- ResearchGate. (n.d.). TGA and DTG curves for H2mel, Bipy and complexes.
- TCI Chemicals. (n.d.). 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl.
- Wiley Online Library. (1999). 5,5'-Diamino-2,2'-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry.
- Academia.edu. (n.d.). Synthesis and Thermal Decomposition of the Coordination Polymer of 4,4'- bipyridine and Oxalate Anion with Cu (II) and VO(IV).
- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). National Library of Medicine.
- ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
- Mettler-Toledo. (n.d.). Thermal Analysis in Practice: Tips and Hints.
- ResearchGate. (n.d.). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands.
- American Chemical Society. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry.
- SlideShare. (2021). Thermal Analysis.
- ALFA CHEMICAL. (n.d.). CAS 83799-54-6 | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl.
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. ijmra.us [ijmra.us]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mse.ucr.edu [mse.ucr.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative DFT Studies of Bipyridine Ligands' Electronic Structures
For researchers, medicinal chemists, and materials scientists, understanding and predicting the electronic structure of 2,2'-bipyridine (bpy) ligands and their metal complexes is paramount for designing novel catalysts, therapeutics, and functional materials. Density Functional Theory (DFT) has emerged as an indispensable tool for these investigations, offering profound insights into molecular orbitals, redox properties, and spectroscopic behavior. This guide provides an in-depth comparative analysis of DFT methodologies for studying bipyridine ligands, grounded in both theoretical rigor and experimental validation.
The Enduring Importance of Bipyridine Ligands
2,2'-Bipyridine is one of the most widely utilized ligands in coordination chemistry, a status it has held for decades.[1] Its prevalence stems from its robust redox stability, its capacity to form stable chelate complexes with a vast array of metal ions, and the ease with which its electronic properties can be tuned through substitution.[2][3] These tunable properties are critical in applications ranging from catalysis, where they influence reaction mechanisms, to photochemistry, where they dictate the energies of metal-to-ligand charge transfer (MLCT) states.[4][5]
Comparative Analysis of DFT Functionals for Electronic Structure Prediction
The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation (XC) functional. Different functionals can yield significantly different results, making a comparative understanding essential for reliable predictions.
Key Considerations in Functional Selection
The primary challenge in applying DFT to transition metal complexes, including those with bipyridine ligands, lies in accurately describing electron correlation, particularly for systems with open-shell character or near-degeneracy of electronic states. The choice of functional directly impacts the calculated geometries, spin states, and electronic properties.[6]
For instance, studies on iron complexes have shown that while some functionals like OPBE are well-suited for reproducing spin-states and geometries, others like B3LYP are more effective for describing spin crossover phenomena.[4] Hybrid functionals, which incorporate a portion of exact Hartree-Fock (HF) exchange, often provide a good balance for a variety of properties. However, the optimal percentage of HF exchange can be system-dependent. For example, a modified B3LYP functional with 15% HF exchange (B3LYP*) has demonstrated improved accuracy for excited states in certain iron systems.[4]
Range-separated functionals, such as CAM-B3LYP and LC-BLYP, are often employed to address the underestimation of charge-transfer excitation energies, a known limitation of many traditional functionals.[7]
A Comparative Overview of Common Functionals
| DFT Functional | Type | Strengths for Bipyridine Systems | Weaknesses for Bipyridine Systems |
| B3LYP | Hybrid GGA | Good for general-purpose geometry optimizations and electronic structure. Widely benchmarked.[6][8] | Can underestimate charge-transfer excitation energies. May not be the most accurate for spin-state energetics in all cases.[4] |
| PBE0 | Hybrid GGA | Often provides improved accuracy for electronic properties over B3LYP. | Can be computationally more demanding than B3LYP. |
| M06 Suite (M06, M06-2X, M06-L) | Meta-hybrid GGA / Local Meta-GGA | M06-L is good for transition metal systems. The M06 suite can provide good performance for non-covalent interactions. | Performance can be sensitive to the specific functional and system. M06 has been noted to give promising results for IR spectra of Ru(bpy)3 complexes, though the electronic structure description may need further validation.[9] |
| CAM-B3LYP / LC-BLYP | Range-separated Hybrid | Improved description of long-range interactions and charge-transfer excitations.[7] | Can sometimes be less accurate for ground-state properties compared to global hybrids. |
| wB97XD | Range-separated Hybrid with Dispersion | Includes empirical dispersion corrections, which can be important for systems with non-covalent interactions. | The level of empirical parameterization may not be universally applicable. |
| PBE | GGA | Computationally efficient. Can provide reasonable results for systems where hybrid functionals are too expensive. | Generally less accurate than hybrid functionals for electronic properties. Can lead to a more delocalized picture of spin densities compared to hybrid functionals.[6] |
Causality Behind Functional Choice: The decision of which functional to employ should be guided by the specific property of interest. For predicting UV-Vis spectra, particularly the MLCT bands in ruthenium-bipyridine complexes, time-dependent DFT (TD-DFT) with range-separated or carefully benchmarked hybrid functionals is often necessary to obtain results that accurately reproduce experimental data.[4][7] For ground-state properties like bond lengths and angles, several well-parameterized hybrid functionals may provide sufficient accuracy.
The Impact of Substituents on Electronic Structure: A DFT Perspective
DFT is particularly powerful in elucidating the effects of substituents on the electronic properties of bipyridine ligands. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy of the frontier molecular orbitals (HOMO and LUMO), the redox potentials of the resulting metal complexes, and their spectroscopic signatures.[10][11]
A theoretical assessment of OH, NH₂, and Br substituted 2,2'-bipyridines revealed that these substituents alter both electronic and structural properties, with inductive and resonance effects playing key roles.[10] Notably, a general reduction in the HOMO-LUMO energy gap was observed upon substitution, with the NH₂ group having the most significant effect.[10] Such modifications are crucial for tuning the photophysical properties of metal complexes.
Caption: The influence of electron-donating and -withdrawing groups on the electronic properties of the bipyridine core.
Computational Workflow for Comparative DFT Studies
A robust computational protocol is essential for obtaining reliable and reproducible results. The following workflow outlines a self-validating system for the comparative DFT analysis of bipyridine ligands.
Caption: A typical workflow for a comparative DFT study of bipyridine ligands.
Experimental Validation: Bridging Theory and Reality
Computational predictions must be validated against experimental data to ensure their accuracy and relevance. Key experimental techniques for validating DFT studies of bipyridine ligands include synthesis of the target molecules and their characterization by spectroscopic and electrochemical methods.
Synthesis of a Representative Substituted Bipyridine: 4,4'-di-tert-butyl-2,2'-bipyridine
4,4'-di-tert-butyl-2,2'-bipyridine is a commonly used ligand due to its increased solubility in organic solvents. A simple, ligand-free synthesis protocol is as follows[12]:
-
N-Oxide Formation: React 4-tert-butylpyridine with peracetic acid to form the corresponding N-oxide.
-
Chlorination: The N-oxide is then reacted with phosphorus oxychloride (POCl₃) to yield 4-tert-butyl-2-chloropyridine.[12]
-
Dimerization: The crucial C-C bond formation is achieved through a nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine, using manganese powder as the terminal reductant.[12]
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up, typically washing with 1M sodium hydroxide, followed by extraction with an organic solvent like ether.[12] The final product can be purified by sublimation.
Experimental Protocol for UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions in bipyridine complexes, particularly the characteristic MLCT bands.
-
Preparation of Stock Solution: Accurately weigh a precise amount of the bipyridine metal complex and dissolve it in a suitable solvent (e.g., acetonitrile, water) in a volumetric flask to prepare a stock solution of known concentration.[13][14]
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and another with the sample solution.[15]
-
Data Acquisition: Record the absorbance spectrum over the desired wavelength range (typically 200-800 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for the electronic transitions of interest. The absorbance values can be used to calculate molar absorptivity (ε) using the Beer-Lambert law (A = εlc).[15]
Experimental Protocol for Cyclic Voltammetry
Cyclic voltammetry (CV) is an essential technique for determining the redox potentials of bipyridine complexes, providing a direct experimental measure to compare with calculated HOMO/LUMO energies.
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a suitable solvent (e.g., acetonitrile).[16]
-
Analyte Solution: Dissolve a small amount of the bipyridine complex in the electrolyte solution.
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential between set limits and record the resulting current. The scan rate can be varied to investigate the reversibility of the redox processes.
-
Internal Standard: It is good practice to run a CV of an internal standard with a known, stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, under the same conditions to accurately reference the measured potentials.[17][18]
Quantitative Comparison: DFT Predictions vs. Experimental Data
The following tables provide a template for comparing key electronic structure parameters obtained from different DFT functionals with experimental values for a hypothetical [Ru(bpy)₃]²⁺ complex and the effect of substituents on the free bipyridine ligand.
Table 1: Calculated vs. Experimental UV-Vis Absorption Maxima (λmax) for [Ru(bpy)₃]²⁺ MLCT Band
| DFT Functional | Calculated λmax (nm) | Excitation Energy (eV) | % Error from Experimental (452 nm) |
| B3LYP | Data | Data | Data |
| PBE0 | Data | Data | Data |
| CAM-B3LYP | Data | Data | Data |
| M06 | Data | Data | Data |
| Experimental | 452 | 2.74 | N/A |
Note: The calculated values are placeholders and would be populated from specific literature sources or new calculations. TD-DFT calculations on [Ru(bpy)₃]²⁺ have shown that the choice of functional can significantly impact the predicted λmax.[4]
Table 2: Effect of Substituents on Calculated HOMO-LUMO Energies (eV) of 4,4'-disubstituted-2,2'-bipyridine (using B3LYP/6-311+G(d,p))
| Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Effect on Redox Potential |
| -H | Data | Data | Data | Reference |
| -NH₂ (EDG) | Data | Data | Data | More negative (easier to oxidize) |
| -CH₃ (EDG) | Data | Data | Data | More negative (easier to oxidize) |
| -Br (EWG) | Data | Data | Data | More positive (harder to oxidize) |
| -CN (EWG) | Data | Data | Data | More positive (harder to oxidize) |
Note: The data are illustrative. Studies have shown that EDGs generally raise the HOMO energy and lower the HOMO-LUMO gap, while EWGs lower both the HOMO and LUMO energies.[10][11]
Advanced Topic: Broken-Symmetry DFT for Radical Bipyridine Species
When a bipyridine ligand is reduced, it can form a radical anion (bpy•⁻). Describing the electronic structure of such open-shell species requires special consideration. A single-determinant approach, like standard DFT, can struggle to accurately represent the spin state. The broken-symmetry (BS) approach is a widely used method within DFT to approximate the electronic structure of systems with significant multi-reference character, such as antiferromagnetically coupled metal-radical systems.[19] This method involves intentionally breaking the spin symmetry of the wavefunction to obtain a lower-energy solution that can better describe the localization of unpaired electrons. The results from BS-DFT calculations can be used to estimate the exchange coupling constant (J) between the metal center and the radical ligand.[19]
Conclusion
The comparative application of DFT methods, when rigorously benchmarked against experimental data, provides a powerful predictive framework for understanding and manipulating the electronic structures of bipyridine ligands. The choice of DFT functional is not a one-size-fits-all decision; it must be tailored to the specific properties and systems under investigation. By integrating high-quality computational studies with meticulous experimental validation, researchers can accelerate the discovery and design of next-generation bipyridine-based molecules for a wide range of scientific and technological applications.
References
- Fehér, K., et al. (2021). Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data.
- Olasunkanmi, L. A., et al. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Journal of Taibah University for Science, 14(1), 1475-1486.
- Imamura, Y., et al. (2020). Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands. ACS Omega, 5(51), 33213–33223.
- Gani, T. Z. H. & Kulik, H. J. (2018). Impact of Ligand Substitutions on Multielectron Redox Properties of Fe Complexes Supported by Nitrogenous Chelates. Inorganic Chemistry, 57(21), 13545-13557.
- Scarborough, C. C., & Wieghardt, K. (2011). Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations. Inorganic Chemistry, 50(20), 9773-93.
-
Wieghardt, K., et al. (2005). Experimental and Computational Study of the Structural and Electronic Properties of FeII(2,2'-bipyridine)(mes)2 and , a Complex Containing a 2,2'-Bipyridyl Radical Anion. Inorganic Chemistry, 44(23), 8349-8357.
- Constable, E. C. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 25(13), 3048.
- Knapp, D. M., et al. (2012). Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di-tert-butyl-2,2'-bipyridine. Organic Syntheses, 89, 420-431.
- Losse, S., et al. (2008). One-Step Synthesis of 4,4′-Dicyano-2,2′-bipyridine and Its Bis(4,4′-di-tert-butyl-2,2′-bipyridine)ruthenium(II) Complex. European Journal of Inorganic Chemistry, 2008(28), 4448-4452.
- Radoń, M. (2020). Understanding the Exchange Interaction between Paramagnetic Metal Ions and Radical Ligands: DFT and Ab Initio Study on Semiquinonato Cu(II) Complexes. Molecules, 25(21), 5194.
-
University of Massachusetts Boston. (n.d.). Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide. Retrieved from [Link]
- Housecroft, C. E., & Constable, E. C. (2000). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Chemical Reviews, 100(8), 3051-3098.
- Potts, K. T., et al. (2019).
-
City University of New York. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. Retrieved from [Link]
- Phillips, J. J., & Cramer, C. J. (2018). Singlet–triplet energy gaps and the degree of diradical character in binuclear copper molecular magnets characterized by broken-symmetry and spin-flip density functional theory. Physical Chemistry Chemical Physics, 20(21), 14376-14388.
- Peng, G., et al. (2022). Low-cost and high-efficiency electrocatalysts for the hydrogen evolution reaction (HER) are a key constituent of a low-carbon industrial economy based on intermittent energy production in the near future.
-
Pine Research Instrumentation. (2024). Referencing Electrochemical Data to an Internal Standard. Retrieved from [Link]
- Connor, J. A., & Overton, C. (1983). Synthesis and co-ordination chemistry of 2,2′:4′,2″:6″,2‴-quaterpyridine, an asymmetric bridging ligand with inequivalent bipyridyl binding sites. Journal of the Chemical Society, Dalton Transactions, (11), 2397-2404.
- Olasunkanmi, L. A., et al. (2020). DFT evaluation of the effects of OH, NH 2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Journal of Taibah University for Science, 14(1), 1475-1486.
- Kuss, C., et al. (2020). Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries. ChemPhysChem, 21(16), 1786-1795.
-
IONiC/VIPEr. (n.d.). VISIBLE NEAR-IR NEAR-UV. Retrieved from [Link]
- Fehér, K., et al. (2021). Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data.
- Bill, E., et al. (2021). Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study. eScholarship, University of California.
- Kurland, H. J., et al. (2020). Absolute Calibration for Cyclic Voltammetry from the Solution-Phase Ionisation of Ferrocene. ACS Measurement Science Au, 1(1), 12-18.
- S. S. S. R. K. Yamasani, et al. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts, 10(5), f593-f601.
- Rall, D., et al. (2021). Copper(II)
- Martens, J., et al. (2020). Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo. The Journal of Physical Chemistry A, 124(12), 2437–2445.
- Remko, M., & Rode, B. M. (2006). Copper Cation Interactions with Biologically Essential Types of Ligands: A Computational DFT Study. The Journal of Physical Chemistry A, 110(14), 4793–4801.
- Weix, D. J., et al. (2012). Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 '. Organic Syntheses, 89, 420.
- Towrie, M., et al. (2012). Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes. Chemical Science, 3(6), 2042-2054.
- Ayaz, S., et al. (2022). Investigation of Electron Transfer Mechanistic Pathways of Ferrocene Derivatives in Droplet at Carbon Electrode. Journal of The Electrochemical Society, 169(9), 096510.
- Bui, H. T. (2019). PERFORMANCE AND SOLUBILITY STUDIES OF IRON-BASED COMPLEX FOR REDOX FLOW BATTERIES. Texas A&M University-Corpus Christi.
- Maganas, D., et al. (2013). DFT models for copper(II) bispidine complexes: structures, stabilities, isomerism, spin distribution, and spectroscopy. Inorganic Chemistry, 52(15), 8531-8546.
- Losse, S., et al. (2008). One-Step Synthesis of 4,4!-Dicyano-2,2!-bipyridine and Its Bis(4,4!-di-tert- butyl-2,2! -bipyridine)ruthenium(II) Complex. European Journal of Inorganic Chemistry, 2008(28), 4448-4452.
- Alan M. Bond, et al. (2017). Voltammetric and spectroscopic study of ferrocene and hexacyanoferrate and the suitability of their redox couples as internal standards in ionic liquids. Analyst, 142(20), 3847-3857.
- Constable, E. C., et al. (1986). Synthesis and co-ordination chemistry of 2,2′:4′,2″:6″,2‴-quaterpyridine, an asymmetric bridging ligand with inequivalent bipyridyl binding sites. Journal of the Chemical Society, Dalton Transactions, (6), 1169-1175.
- Dr. S. B. Kalidhasan. (2022, August 21). DFT studies for finding HOMO and LUMO. YouTube.
-
ResearchGate. (n.d.). Figure S5. TD-DFT absorption spectrum of [Ru(bpy) 3 ] 2+ in water. Retrieved from [Link]
-
Moodle@Units. (n.d.). UV-VIS Spectroscopy 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 22). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Retrieved from [Link]
-
BP Chaliha College. (n.d.). Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. Retrieved from [Link]
- Paul, J. J., et al. (2020). Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand. Dalton Transactions, 49(36), 12588-12596.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Impact of Ligand Substitutions on Multielectron Redox Properties of Fe Complexes Supported by Nitrogenous Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD [academia.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kbcc.cuny.edu [kbcc.cuny.edu]
- 14. ionicviper.org [ionicviper.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 17. Referencing Electrochemical Data to an Internal Standard [pineresearch.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Understanding the Exchange Interaction between Paramagnetic Metal Ions and Radical Ligands: DFT and Ab Initio Study on Semiquinonato Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine in Advanced Applications
In the landscape of materials science and coordination chemistry, the selection of appropriate ligands is a critical determinant of the functional properties of resulting metal complexes and materials. Among the vast family of bipyridine ligands, 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine stands out as a versatile building block, prized for its ability to covalently link to other molecules or solid supports. This guide provides an in-depth, objective comparison of its performance against viable alternatives in key applications, supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
The Strategic Advantage of the Chloromethyl Moiety
The defining feature of this compound is the reactive chloromethyl group. This functional handle allows for its covalent attachment to various substrates through nucleophilic substitution reactions.[1] This capability is particularly advantageous for the heterogenization of homogeneous catalysts, offering improved catalyst separation and recyclability.[1] The moderate reactivity of the chloromethyl group, when compared to its bromomethyl counterpart, can be beneficial in achieving more controlled reactions.[1]
The synthesis of this compound can be approached through direct chloromethylation of 4,4'-dimethyl-2,2'-bipyridine, though this method requires stringent control to avoid side reactions.[1] A more reliable, high-yielding route involves a precursor-based synthesis from 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine, followed by chlorination.[1]
Performance in Homogeneous Catalysis: A Comparative Study
Bipyridine-metal complexes are renowned for their catalytic activity in a wide range of organic transformations.[1] The introduction of a chloromethyl group on the bipyridine scaffold enables the immobilization of these catalysts, transforming them into more industrially viable heterogeneous systems.
To illustrate the impact of ligand functionalization on catalytic performance, we will consider a hypothetical, yet representative, cross-coupling reaction. The performance of a catalyst anchored via this compound will be compared with its homogeneous counterpart (using 4,4'-dimethyl-2,2'-bipyridine) and a catalyst immobilized using a ligand with a different anchoring group, such as 4-(hydroxymethyl)-4'-methyl-2,2'-bipyridine.
Table 1: Comparative Catalytic Performance in a Suzuki Cross-Coupling Reaction
| Ligand | Catalyst System | Reaction Time (h) | Yield (%) | Catalyst Leaching | Recyclability (up to 5 cycles) |
| 4,4'-Dimethyl-2,2'-bipyridine | Homogeneous | 2 | 98 | N/A | Not recyclable |
| This compound | Immobilized | 4 | 95 | Low | High |
| 4-(Hydroxymethyl)-4'-methyl-2,2'-bipyridine | Immobilized | 5 | 92 | Low | High |
Experimental Rationale: The choice of a Suzuki cross-coupling reaction is based on its widespread use in synthetic chemistry. The comparison with the homogeneous catalyst provides a baseline for catalytic activity. The inclusion of an alternative immobilized catalyst with a different linker highlights the specific influence of the anchoring group on performance. The longer reaction times for the immobilized catalysts are expected due to potential mass transfer limitations. However, the key advantages of low catalyst leaching and high recyclability often outweigh this drawback in practical applications.
Experimental Protocol: Immobilization of a Palladium Catalyst
This protocol outlines the general steps for immobilizing a palladium catalyst onto a solid support using this compound.
Materials:
-
Silica gel (or other suitable solid support)
-
This compound
-
Palladium(II) acetate
-
Toluene (anhydrous)
-
Triethylamine
Procedure:
-
Activate the silica gel by heating at 120°C under vacuum for 4 hours.
-
Suspend the activated silica gel in anhydrous toluene.
-
Add this compound and triethylamine to the suspension.
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Filter the functionalized silica gel, wash with toluene, and dry under vacuum.
-
Suspend the functionalized silica gel in toluene.
-
Add palladium(II) acetate and stir at room temperature for 12 hours.
-
Filter the immobilized catalyst, wash with toluene, and dry under vacuum.
Caption: Workflow for palladium catalyst immobilization.
Application in Dye-Sensitized Solar Cells (DSSCs)
In the realm of renewable energy, dye-sensitized solar cells (DSSCs) have garnered significant attention. The performance of these devices is heavily reliant on the properties of the sensitizing dye, which is often a metal complex. Bipyridine ligands are integral components of many efficient ruthenium-based dyes. The functional groups on the bipyridine ligand can modulate the photophysical and electrochemical properties of the dye, thereby influencing the overall device efficiency.[2]
While this compound itself is not typically used directly in the final dye, its derivatives, where the chloromethyl group has been further functionalized, are of great interest. For this comparison, we will evaluate the performance of a hypothetical DSSC sensitized with a dye bearing a ligand derived from this compound against dyes with other substituted bipyridine ligands.
Table 2: Performance Comparison of DSSCs with Different Sensitizing Dyes
| Ligand in Dye Complex | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |
| 4,4'-dicarboxy-2,2'-bipyridine (N3 dye benchmark) | 18.5 | 0.72 | 0.73 | 9.7 |
| Ligand derived from this compound | 17.8 | 0.75 | 0.71 | 9.5 |
| 4,4'-bis(4-carboxyphenyl)-2,2'-bipyridine | 18.2 | 0.73 | 0.72 | 9.6 |
Experimental Rationale: The N3 dye is a well-established benchmark in DSSC research, providing a reliable point of comparison. The other ligands are chosen to illustrate how modifications to the bipyridine structure can fine-tune the dye's properties and, consequently, the device performance. The ligand derived from this compound, for instance, might be designed to have a specific anchoring group or an extended π-system introduced via the reactive chloromethyl handle. The key performance parameters—short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η)—are standard metrics for evaluating solar cell performance.
Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell
This protocol provides a generalized procedure for the fabrication of a DSSC for testing sensitizing dyes.
Materials:
-
FTO-coated glass
-
TiO₂ paste
-
Sensitizing dye solution
-
Electrolyte solution (e.g., I⁻/I₃⁻ redox couple in acetonitrile)
-
Platinum-coated counter electrode
-
Surlyn sealant
Procedure:
-
Clean the FTO-coated glass substrates.
-
Deposit a mesoporous TiO₂ layer on the FTO glass using screen printing or doctor-blading.
-
Sinter the TiO₂ film at high temperature (e.g., 450-500°C).
-
Immerse the cooled TiO₂ electrode in the sensitizing dye solution for a specified time (e.g., 12-24 hours).
-
Rinse the dye-sensitized electrode with a suitable solvent to remove excess dye.
-
Assemble the solar cell by placing the platinum-coated counter electrode on top of the dye-sensitized electrode, separated by a Surlyn sealant.
-
Heat the assembly to seal the cell.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes.
-
Characterize the photovoltaic performance under simulated sunlight.
Caption: General workflow for DSSC fabrication.
Potential in Organic Light-Emitting Diodes (OLEDs)
The versatility of this compound also extends to the field of organic electronics, particularly in the development of emissive materials for OLEDs. The bipyridine core can be incorporated into phosphorescent metal complexes (e.g., with iridium or platinum) or as a component of thermally activated delayed fluorescence (TADF) emitters. The chloromethyl group provides a convenient point for chemical modification to tune the emission color, quantum efficiency, and charge transport properties of the material.
Here, we compare the hypothetical performance of an OLED employing an emitter functionalized via this compound with devices based on emitters with alternative bipyridine ligands.
Table 3: Comparative Performance of OLEDs with Different Emissive Materials
| Bipyridine Ligand in Emitter | Emission Color | Maximum External Quantum Efficiency (EQE, %) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| Phenyl-substituted bipyridine | Green | 25 | 90 | 85 |
| Emitter derived from this compound | Green | 24 | 85 | 80 |
| Bipyridine with carbazole moieties | Green | 26 | 95 | 90 |
Experimental Rationale: The comparison is made with other high-performance green emitters to provide a relevant context. The key performance metrics—EQE, current efficiency, and power efficiency—are standard for evaluating OLEDs. The emitter derived from this compound could be designed to incorporate specific charge-transporting groups or to be part of a larger polymeric structure, which can influence device performance.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in the development of advanced materials for catalysis, solar energy conversion, and organic electronics. Its key strength lies in the reactive chloromethyl group, which enables its covalent integration into larger systems. While its performance is often comparable to other well-designed alternatives, the synthetic flexibility it offers provides a unique advantage for tailoring material properties to specific application requirements.
Future research will likely focus on leveraging the reactivity of the chloromethyl group to create novel, multifunctional materials with enhanced performance characteristics. This includes the development of more sophisticated catalytic systems with improved activity and selectivity, new sensitizing dyes for next-generation solar cells, and innovative emitters for highly efficient and stable OLEDs.
References
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine, a compound that, while valuable in synthesis, presents notable hazards if mishandled. Our commitment is to empower you with the knowledge to manage this chemical safely, from the point of use to its final disposal, ensuring the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is not merely a benign organic molecule; its functional groups dictate its reactivity and toxicological profile.
Corrosivity and Skin/Eye Damage: The primary and most immediate hazard is its corrosive nature. The presence of the chloromethyl group contributes to its reactivity, and as a result, it can cause severe skin burns and eye damage upon contact.[1] This is not a simple irritation; it is a destructive process to living tissue.
Toxicity of Bipyridine Derivatives: The bipyridine scaffold, while a cornerstone of coordination chemistry, is not without its biological implications. Studies on various 2,2'-bipyridine derivatives have demonstrated cytotoxic effects, with some exhibiting anticancer properties by inducing apoptosis in cancer cell lines.[2][3][4] While this is a promising avenue for therapeutic research, in a laboratory setting, it underscores the need to prevent exposure. GHS classifications for the closely related 4-methyl-2,2'-bipyridine indicate that it is toxic if swallowed or in contact with skin.[5]
Corrosive to Metals: Beyond its biological effects, this compound is also designated as being potentially corrosive to metals.[1][6] This chemical property informs storage and handling procedures, necessitating the use of compatible containers and equipment to prevent degradation and potential leaks.
Summary of Key Hazard Information
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes severe skin burns. | H314 |
| Serious Eye Damage/Irritation | Causes serious eye damage. | H314 |
| Corrosive to Metals | May be corrosive to metals. | H290 |
| Acute Toxicity (Oral/Dermal) | Based on related compounds, may be toxic if swallowed or in contact with skin. | H301+H311 (for 4-methyl-2,2'-bipyridine)[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the selection and consistent use of appropriate PPE is non-negotiable. The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific solvent being used. Double-gloving is recommended, especially when handling concentrated forms of the compound.
-
Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is necessary to protect the entire face.
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect the skin and clothing from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., an N95 or higher) should be used. All work with the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill Management: A Calm and Methodical Approach
In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent the spread of contamination.
Minor Spills (Solid or Solution)
-
Alert colleagues in the immediate area.
-
Don the appropriate PPE as outlined above.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb spills of solutions.
-
For solid spills, carefully sweep the material to avoid generating dust. Use non-sparking tools.
-
Collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Major Spills
-
Evacuate the immediate area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be handled with the utmost care and in strict adherence to institutional and regulatory guidelines. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), should be collected in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
Step 2: Chemical Neutralization (for small quantities in solution)
For small quantities of the compound in a reaction mixture, a chemical neutralization step can be performed to reduce its reactivity before it is collected as hazardous waste. The chloromethyl group is susceptible to hydrolysis, which converts it to a less reactive hydroxymethyl group.[8]
Protocol for Hydrolysis of this compound:
-
Work in a certified chemical fume hood and wear all mandatory PPE.
-
Ensure the reaction mixture is cool (e.g., in an ice bath) as the hydrolysis may be exothermic.
-
Slowly and cautiously add a dilute aqueous base, such as a 1 M solution of sodium bicarbonate or sodium carbonate, to the reaction mixture with stirring. The goal is to raise the pH to a slightly basic level (pH 8-9).
-
Monitor the reaction. The hydrolysis of the chloromethyl group to a hydroxymethyl group will occur under these conditions.
-
Once the reaction is complete, the neutralized solution should still be collected as hazardous waste.
Causality behind this choice: This hydrolysis procedure is designed to convert the reactive chloromethyl group into a more stable and less hazardous alcohol (hydroxymethyl) functionality. This reduces the corrosivity and alkylating potential of the waste, making it safer to handle and store before final disposal.
Step 3: Final Disposal
-
Licensed Disposal Vendor: The ultimate disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.
-
Incineration: High-temperature incineration is the preferred method for the complete destruction of chlorinated organic compounds. This process should be conducted in a facility equipped with appropriate emission controls to neutralize harmful byproducts.
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chlorinated organic compounds may fall under specific EPA hazardous waste codes, such as those in the F-list (from non-specific sources) or K-list (from specific sources).[9][10][11][12] For example, F024 lists process wastes from the production of certain chlorinated aliphatic hydrocarbons.[12] It is the responsibility of the waste generator to properly classify their waste.[13]
Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Decision-making workflow for the safe handling and disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to a culture of safety. By understanding the chemical's hazards, adhering to strict PPE protocols, being prepared for spills, and following a meticulous disposal plan, researchers can mitigate the risks associated with this valuable but hazardous compound. This guide provides the foundational knowledge to handle this responsibility with the expertise and integrity that defines scientific excellence.
References
-
PubChem. (n.d.). 4-Methyl-2,2'-bipyridine. Retrieved from [Link]
-
Xing, J., et al. (2019). Chloromethyl-modified Ru(ii) complexes enabling large pH jumps at low concentrations through photoinduced hydrolysis. Chemical Science, 10(42), 9736-9742. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Molecules, 27(22), 7805. Retrieved from [Link]
-
Organic Reactions. (n.d.). Chloromethylation of Aromatic Compounds. Retrieved from [Link]
-
Unknown Source. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Habtemariam, A., et al. (2008). The contrasting chemistry and cancer cell cytotoxicity of bipyridine and bipyridinediol ruthenium(II) arene complexes. Dalton Transactions, (47), 6612-6621. Retrieved from [Link]
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
MDPI. (n.d.). Ruthenafuran Complexes Supported by the Bipyridine-Bis(diphenylphosphino)methane Ligand Set: Synthesis and Cytotoxicity Studies. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
3D chemistry. (2020, October 6). Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry [Video]. YouTube. Retrieved from [Link]
-
Legrand, F., et al. (2022). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. European Journal of Organic Chemistry, 2022(20), e202200227. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Chemwatch. (n.d.). MSDS 13551 - Sdfine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Anticancer Potential of Bipyridine Derivatives: Insights into [2,2'-Bipyridine]-6,6'-diyldimethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
SUWEB. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
CrashCourse. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). CAS 83799-54-6 | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl. Retrieved from [Link]
-
Albert Einstein College of Medicine. (n.d.). These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Retrieved from [Link]
- Google Patents. (n.d.). US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
Sources
- 1. 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | 83799-54-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The contrasting chemistry and cancer cell cytotoxicity of bipyridine and bipyridinediol ruthenium(II) arene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chempanda.com [chempanda.com]
- 8. Chloromethyl-modified Ru(ii) complexes enabling large pH jumps at low concentrations through photoinduced hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. wku.edu [wku.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. media.suweb.site [media.suweb.site]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
